Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-formyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)10(2)9-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXLCBOXHRPRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233515 | |
| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221323-54-2 | |
| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221323-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Strategic Value of a Functionalized Pyrazole Core
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural feature in over 40 FDA-approved drugs, demonstrating its versatility in targeting a wide array of physiological pathways.[2] Pyrazole derivatives have shown remarkable efficacy in therapeutic areas including oncology, inflammation, and infectious diseases.[2][3]
Within this vital class of compounds, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable synthetic intermediate. Its trifunctional nature—possessing a reactive aldehyde, a modifiable ester, and a stable, N-methylated pyrazole core—offers a powerful platform for the construction of complex molecular architectures. The aldehyde group, in particular, serves as a crucial synthetic handle for diversification, enabling a wide range of chemical transformations to generate novel compound libraries for drug discovery.
This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their synthetic and medicinal chemistry endeavors.
Chemical Identity and Structure
The precise identification of a chemical entity is paramount for reproducibility and safety in research. The structural and identifying information for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is detailed below.
Identifiers and Molecular Properties
While a dedicated CAS Number for the N-methylated title compound is not readily found in common public databases, its fundamental properties can be derived from its structure. For reference, the closely related N-unsubstituted analog, Ethyl 5-formyl-1H-pyrazole-3-carboxylate, is registered under CAS Number 93290-12-1.[4]
| Property | Value | Source |
| IUPAC Name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | - |
| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |
| Molecular Weight | 182.18 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1C)C=O | - |
Chemical Structure
The molecule's structure is defined by a pyrazole ring substituted at the 1, 3, and 5 positions. The N1 position is methylated, the C3 position bears an ethyl carboxylate group, and the C5 position features a formyl (aldehyde) group.
Physical and Spectroscopic Properties
Experimental data for the title compound is limited in the literature. Therefore, the following properties are based on established chemical principles and data from analogous structures.
Physical Properties
| Property | Predicted Value / Observation | Rationale / Analog Data |
| Appearance | White to off-white solid | Typical for similar organic molecules.[5] |
| Melting Point | Not reported | The related 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has a melting point of 136-141 °C.[6] |
| Boiling Point | Not reported | Likely high and may decompose upon heating due to the functional groups. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc); sparingly soluble in water. | The ethyl ester and N-methyl groups confer some lipophilicity, while the polar carbonyl and pyrazole nitrogens may allow for limited aqueous solubility. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy (Predicted):
-
Formyl Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8-10.3 ppm, due to the strong deshielding effect of the carbonyl group. For a similar triazole analog, this proton appears at 10.26 ppm.[7]
-
Pyrazole Ring Proton (C4-H): A singlet is expected between δ 7.0-7.5 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet (for the -CH₂-) around δ 4.3-4.5 ppm coupled to a triplet (for the -CH₃) around δ 1.3-1.4 ppm.
-
N-Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.9-4.2 ppm.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Formyl Carbonyl (>C=O): Expected in the highly deshielded region of δ 180-185 ppm.[7]
-
Ester Carbonyl (>C=O): Expected around δ 160-163 ppm.[7]
-
Pyrazole Ring Carbons: C3 and C5 will be significantly downfield due to attachment to heteroatoms and electron-withdrawing groups (approx. δ 135-150 ppm). C4 will be more upfield (approx. δ 110-115 ppm).
-
Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂ carbon is expected around δ 62-64 ppm, and the terminal -CH₃ carbon around δ 14-15 ppm.[7]
-
N-Methyl Carbon (N-CH₃): Expected around δ 35-40 ppm.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretching (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp absorption band around 1720-1735 cm⁻¹. The two distinct carbonyl peaks are a key diagnostic feature.
-
C=N Stretching (Pyrazole Ring): Absorption in the 1500-1600 cm⁻¹ region.
-
C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and the aldehydic C-H stretch appearing as two weak bands around 2720 and 2820 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The expected exact mass for the molecular ion [M]⁺ is 182.0691. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Synthesis and Reactivity
The synthetic utility of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Synthetic Pathway: The Vilsmeier-Haack Reaction
The most logical and widely employed method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[2][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electrophilic chloromethyliminium salt then attacks the electron-rich C5 position of the pyrazole ring.
The synthesis would logically start from Ethyl 1-methyl-1H-pyrazole-3-carboxylate .
Core Reactivity and Mechanistic Considerations
The reactivity of the title compound is dominated by its aldehyde functionality, making it an exceptional electrophile for building molecular complexity.
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Causality of Reactivity: The formyl group is highly polarized due to the electronegativity of the oxygen atom, rendering the carbonyl carbon electron-deficient and susceptible to nucleophilic attack. This is the foundational principle behind its utility.
-
Key Transformations:
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations, and with amines/hydrazines to form Schiff bases/hydrazones, respectively. These reactions are pivotal for extending the molecular framework.
-
Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄), providing access to different functional group arrays.
-
Nucleophilic Additions: Grignard reagents or organolithium compounds can add to the carbonyl, forming secondary alcohols.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, a key functional group for forming amides or other derivatives.[6]
-
Experimental Protocols
The following protocols are generalized procedures based on established methods.[10] Researchers must adapt them to their specific laboratory conditions and conduct appropriate safety assessments.
Protocol: Synthesis via Vilsmeier-Haack Formylation
-
Trustworthiness: This protocol is a self-validating system. Reaction progress is monitored by TLC, and the final product's identity is confirmed by spectroscopic methods (NMR, MS), ensuring the outcome is verified.
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 6 eq.). Cool the flask to 0 °C in an ice bath.
-
Addition: Add phosphoryl chloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Substrate Addition: Add a solution of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the intermediate. Carefully neutralize the mixture to pH ~7-8 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.
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Extraction: Extract the product from the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.
Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility lies in its capacity to generate diverse molecular libraries for screening.
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Scaffold for Library Synthesis: The formyl group is a gateway to a vast chemical space. By reacting it with various amines, hydrazines, and active methylene compounds, researchers can rapidly generate hundreds or thousands of unique derivatives. This is the core principle of combinatorial chemistry used in lead generation.
-
Access to Fused Heterocycles: Pyrazole carbaldehydes are well-documented precursors for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.
-
Proven Bioactivity of the Pyrazole Core: The pyrazole scaffold is present in drugs with diverse mechanisms of action, from kinase inhibitors in oncology (e.g., Crizotinib) to anti-inflammatory COX-2 inhibitors (e.g., Celecoxib).[2] By using the title compound as a starting point, chemists can strategically design new molecules that leverage the inherent biological relevance of the pyrazole core.
Safety and Handling
As a laboratory chemical with limited toxicological data, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate should be handled with care, following standard laboratory safety procedures.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11]
Disclaimer: This information is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a strategically important building block for chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecules. The high reactivity of the formyl group, coupled with the stability and proven biological relevance of the N-methylated pyrazole core, makes this compound an invaluable tool for medicinal chemists aiming to develop the next generation of therapeutic agents. Understanding its physical properties, spectroscopic signatures, and chemical reactivity is the first step toward unlocking its full synthetic potential.
References
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American Elements. (n.d.). Ethyl 5-Formylpyrazole-3-carboxylate. Retrieved February 17, 2026, from [Link]
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- El-Faham, A., et al. (2025, October 15).
- MDPI. (2022, July 23).
-
Darweesh, A. F., et al. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1315. [Link]
- Thirunarayanan, G. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]
-
Joshi, A., et al. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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A Spectroscopic Guide to Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a bespoke heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities. The presence of three key functional groups—an ethyl ester, an N-methylated pyrazole ring, and a formyl substituent—offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
This technical guide provides a comprehensive analysis of the spectral data for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a detailed, predicted spectral analysis based on established principles of spectroscopy and data from closely related structural analogs. We will delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, providing a robust framework for its characterization.
Predicted Spectral Data
The following tables summarize the predicted spectral data for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. These predictions are derived from the analysis of structurally similar pyrazole derivatives and foundational spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~9.9-10.1 | Singlet | 1H | Aldehyde (-CHO) |
| 2 | ~7.2-7.4 | Singlet | 1H | Pyrazole C4-H |
| 3 | ~4.3-4.5 | Quartet | 2H | Ethyl (-OCH₂CH₃) |
| 4 | ~4.0-4.2 | Singlet | 3H | N-Methyl (N-CH₃) |
| 5 | ~1.3-1.5 | Triplet | 3H | Ethyl (-OCH₂CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~185-188 | Aldehyde Carbonyl (C=O) |
| 2 | ~160-163 | Ester Carbonyl (C=O) |
| 3 | ~145-148 | Pyrazole C5 |
| 4 | ~140-143 | Pyrazole C3 |
| 5 | ~112-115 | Pyrazole C4 |
| 6 | ~61-63 | Ethyl (-OCH₂) |
| 7 | ~38-40 | N-Methyl (N-CH₃) |
| 8 | ~14-16 | Ethyl (-CH₃) |
Table 3: Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2900 | Medium | C-H stretch (aliphatic) |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |
| ~1720-1740 | Strong | C=O stretch (ester carbonyl) |
| ~1690-1710 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1550-1580 | Medium | C=N stretch (pyrazole ring) |
| ~1250-1300 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 182 | High | Molecular Ion [M]⁺ |
| 153 | Medium | [M - CHO]⁺ |
| 137 | High | [M - OCH₂CH₃]⁺ |
| 109 | Medium | [M - COOCH₂CH₃]⁺ |
Spectroscopic Analysis and Interpretation
The predicted spectral data are grounded in the fundamental principles of how molecular structure influences spectroscopic outcomes. Below, we provide a detailed rationale for these predictions, drawing comparisons with known spectral data of analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be clean and highly informative. The most downfield signal is predicted to be the aldehyde proton (~9.9-10.1 ppm), a characteristic chemical shift for formyl groups on aromatic rings. The lone proton on the pyrazole ring (C4-H) is expected to appear as a singlet around 7.2-7.4 ppm. The ethyl ester will present as a quartet for the methylene protons (~4.3-4.5 ppm) and a triplet for the methyl protons (~1.3-1.5 ppm). The N-methyl group protons are predicted to be a singlet in the region of 4.0-4.2 ppm.
For comparison, in Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a different heterocyclic system but also containing an ethyl ester and a formyl group, the aldehyde proton appears at 10.26 ppm, and the ethyl group protons show a quartet at 4.43 ppm and a triplet at 1.34 ppm[1]. This supports our predicted chemical shifts.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, two distinct carbonyl signals are expected. The aldehyde carbonyl carbon should resonate at a very downfield position (~185-188 ppm), while the ester carbonyl carbon will be slightly upfield (~160-163 ppm). The three carbons of the pyrazole ring will have distinct chemical shifts influenced by their substituents. The carbon bearing the formyl group (C5) is predicted to be the most downfield of the ring carbons (~145-148 ppm), followed by the carbon attached to the ester (C3) at ~140-143 ppm. The C4 carbon, bonded to a hydrogen, will be the most upfield at ~112-115 ppm. The carbons of the ethyl group and the N-methyl group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. A strong band between 1720-1740 cm⁻¹ is characteristic of the ester C=O stretch , while another strong band around 1690-1710 cm⁻¹ will correspond to the aldehyde C=O stretch . The presence of an aldehyde is further confirmed by two weak C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ [2]. The aromatic C=N stretching of the pyrazole ring is expected in the 1550-1580 cm⁻¹ region. A strong C-O stretch from the ester group should be visible around 1250-1300 cm⁻¹ [3].
Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the molecular ion peak [M]⁺ is expected at an m/z of 182, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the functional groups. A significant fragment at m/z 153 would correspond to the loss of the formyl group (CHO). The loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a prominent peak at m/z 137 . Another major fragmentation pathway would be the loss of the entire ethyl carboxylate radical, leading to a fragment at m/z 109 .
Experimental Protocols
To obtain high-quality spectral data for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, the following detailed methodologies are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Use a 400 MHz (or higher) NMR spectrometer.
- Acquire a standard proton spectrum with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of at least 3 seconds.
- Collect 16-32 scans for a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Use the same sample.
- Acquire a proton-decoupled ¹³C spectrum.
- A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
- Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
2. Data Acquisition:
- Record the background spectrum of the empty sample compartment of an FTIR spectrometer.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Introduction:
- For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into an electron ionization (EI) mass spectrometer.
2. Data Acquisition:
- Use a standard EI energy of 70 eV.
- Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and significant fragments.
Logical Workflows for Spectral Analysis
The following diagrams illustrate the logical workflows for acquiring and interpreting the spectral data.
Caption: Workflow for NMR Data Acquisition and Interpretation.
Caption: Workflows for IR and MS Data Acquisition and Analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with robust experimental protocols and logical interpretation workflows, serves as a valuable resource for researchers working with this compound or its derivatives. The provided information will aid in the unambiguous identification and characterization of this molecule, facilitating its application in drug discovery and materials science.
References
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Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Ethyl 5-Formylpyrazole-3-carboxylate | CAS 93290-12-1. American Elements. [Link]
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Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]
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Interpreting IR Spectra. Chemistry Steps. [Link]
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An In-Depth Technical Guide to Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to its specific substitution pattern, this molecule is not extensively cataloged in commercial databases. Therefore, this document synthesizes information from closely related analogs and established synthetic methodologies to provide a comprehensive technical overview, including its molecular structure, physicochemical properties, a plausible synthetic route, and potential applications in drug discovery.
Physicochemical Properties and Molecular Structure
The fundamental characteristics of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate are derived from its constituent functional groups: an N-methylated pyrazole core, an ethyl ester at the 3-position, and a formyl group at the 5-position.
Molecular Formula and Weight
The molecular formula of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is determined to be C₉H₁₀N₂O₃ . This is based on the structure of the known analog, Ethyl 5-formylpyrazole-3-carboxylate (C₇H₈N₂O₃), with the addition of a methyl group (CH₃) and the removal of a hydrogen atom at the N1 position of the pyrazole ring.
The molecular weight is calculated from the molecular formula, as detailed in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | Deduced |
| Molecular Weight | 194.19 g/mol | Calculated[1][2][3][4][5] |
| IUPAC Name | ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Appearance | Expected to be a solid | Analogy to similar compounds[6] |
Molecular Structure Visualization
The structural arrangement of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is depicted below. The pyrazole ring forms the core, with substituents at positions 1, 3, and 5.
Caption: Molecular structure of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate involves a two-step process starting from the commercially available Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This process includes N-methylation followed by formylation of the pyrazole ring.
Step 1: N-Methylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The initial step focuses on the methylation of the nitrogen at the 1-position of the pyrazole ring.
Protocol:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution in an ice bath (0-5 °C) and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation of the pyrazole nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Step 2: Formylation via Vilsmeier-Haack Reaction
The second step introduces the formyl group at the 4-position of the pyrazole ring, which is anticipated to be the most electron-rich and sterically accessible position for electrophilic substitution.[7][8][9][10][11]
Protocol:
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, cool anhydrous DMF (3-5 equivalents) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for 30-60 minutes at low temperature to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the product from Step 1, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent), in a minimal amount of anhydrous chlorinated solvent like dichloromethane (DCM) or use neat if it is a liquid. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Heating: After the addition, the reaction mixture is typically heated to a temperature ranging from 60 to 90 °C for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to afford the final product, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
Potential Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[12] The specific combination of substituents in Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate suggests several potential applications in drug discovery.
-
Anti-inflammatory Agents: Many pyrazole derivatives have demonstrated significant anti-inflammatory properties.[10] The structural motifs within the target molecule could allow it to interact with enzymes involved in the inflammatory cascade.
-
Antimicrobial Agents: The pyrazole nucleus is a key component of various compounds with antibacterial and antifungal activities.[12] This makes Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate a candidate for screening against a panel of microbial pathogens.
-
Enzyme Inhibitors: Pyrazole and its derivatives are known to act as inhibitors of various enzymes, including alcohol dehydrogenase.[13] The specific electronic and steric properties of the title compound may confer inhibitory activity against other therapeutically relevant enzymes.
-
Building Block for Novel Heterocycles: The presence of the formyl and ester groups provides reactive handles for further chemical modifications, allowing for the synthesis of more complex, fused heterocyclic systems with potentially enhanced biological profiles.
Conclusion
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate represents a promising, albeit under-explored, molecule in the landscape of medicinal chemistry. This guide provides a foundational understanding of its molecular structure, physicochemical properties, and a viable synthetic strategy. The insights into its potential applications are grounded in the well-documented biological activities of structurally related pyrazole derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved from [Link]
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Patel, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27445-27471. Retrieved from [Link]
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Fouad, M. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 84, 454-463. Retrieved from [Link]
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A Guide to the Core Starting Materials for Pyrazole Synthesis: A Mechanistic and Practical Approach
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and agrochemicals. Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block in drug design. A deep understanding of the synthetic routes to this heterocycle is paramount for any researcher in the field. This technical guide provides an in-depth exploration of the primary starting materials for pyrazole synthesis, focusing on the underlying reaction mechanisms and practical considerations for their application.
The Foundational Condensation: Hydrazines and 1,3-Dicarbonyl Compounds (The Knorr Synthesis)
The most classical and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2][3] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] The beauty of this approach lies in its simplicity and the ready availability of the starting materials.
The Core Reactants:
-
Hydrazines (and their derivatives): The N-N bond is the cornerstone of the pyrazole ring. Hydrazine itself (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are used. The choice of hydrazine determines the substituent on one of the nitrogen atoms of the final pyrazole.
-
1,3-Dicarbonyl Compounds: These molecules provide the three-carbon backbone of the pyrazole ring. Common examples include β-diketones (e.g., acetylacetone) and β-ketoesters (e.g., ethyl acetoacetate).[5] The nature of the R groups on the dicarbonyl compound dictates the substitution pattern at positions 3 and 5 of the pyrazole ring.
The "Why" Behind the Reaction: A Mechanistic Perspective
The Knorr synthesis proceeds through a series of nucleophilic attacks and dehydrations.[6] The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group intramolecularly, leading to a cyclic intermediate which, upon further dehydration, yields the aromatic pyrazole ring.[5][6]
Caption: The Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (A Knorr-type reaction)
This protocol is adapted from the foundational work of Knorr.[3]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Initial Condensation: Stir the mixture at room temperature. An oily layer of the condensation product will form along with water.
-
Water Separation: Carefully separate the aqueous layer.
-
Cyclization: Heat the oily product on a water bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the crude product is cooled and can be purified by recrystallization from a suitable solvent like ethanol.
| Starting Material | Role | Key Considerations |
| Hydrazine/Substituted Hydrazine | N-N source | Toxicity of hydrazines requires careful handling.[7] The substituent on the hydrazine will be on N1 of the pyrazole. |
| 1,3-Diketone | C-C-C backbone | Symmetrical diketones give a single product. Unsymmetrical diketones can lead to a mixture of regioisomers.[2] |
| β-Ketoester | C-C-C backbone | Often leads to the formation of pyrazolones, which exist in tautomeric equilibrium with the aromatic pyrazole form.[5] |
Building from Unsaturated Systems: Hydrazines and α,β-Unsaturated Carbonyls
Another versatile route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[8] This method first yields a pyrazoline, a non-aromatic five-membered ring, which is subsequently oxidized to the corresponding pyrazole.[9]
The Core Reactants:
-
Hydrazines (and their derivatives): As in the Knorr synthesis, these provide the N-N unit.
-
α,β-Unsaturated Aldehydes and Ketones: These compounds, also known as chalcones in some cases, provide the C-C-C fragment. The double bond is crucial for the initial Michael addition.
The "Why" Behind the Reaction: A Mechanistic Perspective
The reaction commences with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon. The resulting pyrazoline can then be oxidized to the aromatic pyrazole using a variety of oxidizing agents.[9]
Caption: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls.
The Cycloaddition Approach: Diazo Compounds and Alkynes
A powerful and often regioselective method for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[10][11] This reaction is a type of 1,3-dipolar cycloaddition.
The Core Reactants:
-
Diazo Compounds: These molecules, such as ethyl diazoacetate, act as the 1,3-dipole, providing the N-N unit and one carbon atom.[12]
-
Alkynes: The alkyne serves as the dipolarophile, contributing the remaining two carbon atoms to the pyrazole ring.
The "Why" Behind the Reaction: A Mechanistic Perspective
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the terminal nitrogens of the diazo compound add across the carbon-carbon triple bond of the alkyne. This directly forms the pyrazole ring. The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the diazo compound and the alkyne.
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An In-Depth Technical Guide to the Formylation of Pyrazole Rings: Mechanisms, Regioselectivity, and Protocols
Abstract
Formylated pyrazoles are pivotal building blocks in the synthesis of a diverse array of biologically active compounds and functional materials. The introduction of a formyl group onto the pyrazole nucleus provides a versatile handle for further molecular elaborations, making the understanding of formylation mechanisms a critical aspect of synthetic organic chemistry. This technical guide provides a comprehensive overview of the principal methods for pyrazole formylation, with a primary focus on the Vilsmeier-Haack reaction, alongside discussions of the Duff and Reimer-Tiemann reactions. We will delve into the mechanistic intricacies of these transformations, explore the factors governing their regioselectivity, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of pyrazole formylation to leverage in their synthetic endeavors.
Introduction: The Significance of Formylated Pyrazoles
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide range of pharmaceuticals exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The introduction of a formyl group (-CHO) at a specific position on the pyrazole ring dramatically enhances its synthetic utility. This aldehyde functionality serves as a key precursor for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems.[2][3] Consequently, the efficient and selective formylation of pyrazoles is a foundational strategy in the development of novel therapeutics and advanced materials.
This guide will provide an in-depth exploration of the most pertinent methods for achieving this crucial transformation, emphasizing the underlying chemical principles that govern the success of these reactions.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation of pyrazole proceeds through a well-defined, two-stage mechanism: formation of the Vilsmeier reagent and subsequent electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]
Figure 1: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Stage 2: Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring, being an electron-rich aromatic system, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[7] This electrophilic attack preferentially occurs at the C4 position of the pyrazole ring, which possesses the highest electron density.[1][10] The resulting intermediate then undergoes deprotonation to restore aromaticity, forming an iminium salt. Subsequent hydrolysis of this iminium salt during aqueous workup yields the desired 4-formylpyrazole.[11]
Figure 2: Mechanism of Vilsmeier-Haack formylation on the pyrazole ring.
Regioselectivity: The Predominance of C4-Formylation
The formylation of unsubstituted pyrazole under Vilsmeier-Haack conditions almost exclusively yields pyrazole-4-carbaldehyde. This high regioselectivity is a consequence of the electronic distribution within the pyrazole ring. The two adjacent nitrogen atoms decrease the electron density at the C3 and C5 positions, leaving the C4 position as the most electron-rich and, therefore, the most susceptible to electrophilic attack.[10][12]
Substituent Effects on Regioselectivity:
The presence of substituents on the pyrazole ring can influence the outcome of the Vilsmeier-Haack reaction.
| Substituent Position | Substituent Type | Effect on Reactivity and Regioselectivity |
| N1 | Electron-donating (e.g., alkyl) | Activates the ring, generally maintaining C4-formylation. |
| Electron-withdrawing (e.g., aryl, acyl) | Deactivates the ring, may require harsher conditions. C4-formylation is still favored.[12] In some cases of N-aryl pyrazoles with activating groups on the aryl ring, formylation can occur on the aryl ring.[12] | |
| C3/C5 | Electron-donating (e.g., alkyl, alkoxy) | Activates the ring towards C4-formylation. |
| Electron-withdrawing (e.g., halo, nitro) | Deactivates the ring, making formylation more difficult. C4-formylation is still the major pathway, though yields may be lower.[13] | |
| C4 | Any substituent | Blocks the most reactive position, often leading to no reaction or formylation at a less favored position (C3 or C5) under more forcing conditions, though this is rare. |
Experimental Protocols for Vilsmeier-Haack Formylation
Protocol 1: General Procedure for the Formylation of an N-Substituted Pyrazole [13]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (6 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Reaction with Pyrazole: Add the N-substituted pyrazole (1 equivalent) to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium carbonate or sodium hydroxide solution to a pH of approximately 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [14]
-
Reaction Setup: To a stirred solution of 1,3-diphenyl-1H-pyrazole (1.0 g, 4.54 mmol) in anhydrous DMF (10 mL) at 0 °C, add POCl₃ (0.84 mL, 9.08 mmol) dropwise.
-
Reaction Conditions: After the addition, stir the reaction mixture at room temperature for 30 minutes and then heat at 80 °C for 4 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water (50 mL). The precipitated solid is filtered, washed with water, and dried. Recrystallize the crude product from ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
The Duff Reaction: An Alternative Formylation Route
The Duff reaction is another method for the formylation of electron-rich aromatic compounds, particularly phenols and anilines.[14] It can also be applied to the formylation of pyrazoles, offering an alternative to the Vilsmeier-Haack reaction, especially when milder conditions are desired or when Vilsmeier-Haack reagents are incompatible with other functional groups present in the molecule.[15] The Duff reaction typically employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[5][16]
Mechanism of the Duff Reaction on Pyrazoles
The mechanism of the Duff reaction is more complex than that of the Vilsmeier-Haack reaction and is believed to proceed through the following key steps:
-
Formation of an Iminium Ion: In the acidic medium, HMTA is protonated and subsequently decomposes to generate an electrophilic iminium ion.
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the iminium ion in an electrophilic aromatic substitution reaction.
-
Hydrolysis: The resulting aminomethylated intermediate undergoes a series of steps, including further reaction with HMTA and hydrolysis, to ultimately yield the formyl group.
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The Researcher's Guide to Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate: Sourcing, Synthesis, and Applications
An In-depth Technical Guide for Scientists and Drug Development Professionals
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block, is gaining significant traction in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive aldehyde group with a stable pyrazole core, make it a versatile precursor for the synthesis of a wide array of complex molecules with diverse biological activities. This guide provides a comprehensive overview of commercial sourcing, synthetic methodologies, analytical characterization, and key applications of this important chemical intermediate.
Commercial Availability: Navigating the Supplier Landscape
Procuring high-quality starting materials is the foundation of successful research. While Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a specialized chemical, several reputable suppliers offer this compound, often on a make-to-order or custom synthesis basis. Researchers are advised to contact these vendors directly to inquire about availability, purity specifications, and lead times.
Key avenues for sourcing include:
-
Specialized Chemical Suppliers: Companies focusing on heterocyclic chemistry and building blocks for drug discovery are the most likely sources.
-
Custom Synthesis Organizations (CSOs): For larger quantities or specific purity requirements, CSOs can provide dedicated synthesis services.
-
Chemical Marketplaces: Online platforms that aggregate catalogs from numerous suppliers can also be a valuable tool for identifying potential sources.
When evaluating suppliers, it is crucial to request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. Key analytical data to look for include ¹H NMR, ¹³C NMR, mass spectrometry, and purity assessment by HPLC or GC.
Synthesis and Purification: A Practical Approach
For researchers who opt for in-house synthesis, several reliable methods for the preparation of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate have been reported in the scientific literature. The synthesis typically involves a multi-step sequence, starting from readily available precursors.
A common synthetic strategy involves the following key transformations:
-
Pyrazole Ring Formation: The core pyrazole scaffold can be constructed through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2]
-
N-Methylation: The introduction of the methyl group onto the pyrazole nitrogen is a critical step. Achieving regioselectivity (methylation at the N1 position) is a common challenge.[3][4][5][6][7] Modern methods often employ sterically hindered methylating agents or protecting group strategies to ensure the desired outcome.[3][4][5][6][7]
-
Formylation: The formyl group is typically introduced at the C5 position of the pyrazole ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[8][9][10] Alternative methods like the Duff reaction may also be employed under specific conditions.[8][11]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Analytical Characterization: Ensuring Quality and Identity
Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized or purchased compound. The following techniques are essential:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the pyrazole ring proton, the formyl proton (singlet), and the N-methyl protons (singlet). Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, the carbons of the pyrazole ring, the ethyl group carbons, and the N-methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[12][13][14] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ester and aldehyde groups, as well as C-H and C=N stretching of the pyrazole ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Different column and mobile phase conditions can be used for analysis.[15] |
Applications in Research and Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[16][17][18] The presence of both an ester and a formyl group in Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate provides two orthogonal handles for further chemical elaboration, making it a highly valuable building block for creating libraries of diverse molecules.
Key areas of application include:
-
Lead Optimization in Drug Discovery: The aldehyde functionality can be readily converted into a wide range of other functional groups, such as amines, alcohols, carboxylic acids, and various heterocyclic rings, allowing for systematic structure-activity relationship (SAR) studies.[19][20][21]
-
Synthesis of Bioactive Compounds: Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][22][23][24] This compound serves as a key starting material for the synthesis of novel candidates in these therapeutic areas.
-
Development of Agrochemicals: Substituted pyrazoles are also utilized in the agricultural industry as herbicides and insecticides.[25]
-
Materials Science: The unique electronic properties of the pyrazole ring make it an interesting component for the development of novel organic materials.
Workflow for a Typical Drug Discovery Application:
Caption: A representative workflow illustrating the use of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate in the synthesis of a small molecule library for biological screening.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound may need to be requested from the supplier, general guidelines for similar compounds suggest the following:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed and specific safety information, always refer to the SDS provided by the supplier.
Conclusion
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. While its commercial availability may be limited to specialized suppliers and custom synthesis, its synthetic accessibility and the broad range of potential applications make it a compound of significant interest to researchers. This guide provides a foundational understanding of its sourcing, synthesis, characterization, and applications, empowering scientists to effectively utilize this important chemical tool in their research endeavors.
References
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Rocha, L. C., et al. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction. Synthetic Communications, 43(12), 1633-1639. [Link][8][11]
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Yadav, P., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(10), 1166-1181. [Link][19]
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Shaikh, J., et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 16(2), 1-15. [Link][22]
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Vasylenko, O., et al. (2021). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 23(14), 5131-5139. [Link][26]
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Ansari, A., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 1-16. [Link][20]
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El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 196. [Link][1]
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Asif, M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Scientific Research, 16(2), 1-10. [Link][23]
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Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry, 12(7), e202300185. [Link][27]
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Ahmad, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M778. [Link][28]
-
Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link][29]
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Metwally, M. A., et al. (1985). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of the Indian Chemical Society, 62(1), 54-57. [Link][30]
-
Yang, Y., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link][5][6]
-
El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3237. [Link][31]
-
Finar, I. L., & Hurlock, R. J. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society, 3024-3028. [Link][9]
-
El-Kashef, H. S., et al. (2025). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(8), 1687-1699. [Link][10]
-
Yang, Y., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link][7]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(13), 1185-1196. [Link][21]
-
Bondock, S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(24), 6847-6864. [Link][24]
-
Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 11(1), 1. [Link][17]
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Sharma, V., & Kumar, V. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3), 1-10. [Link][18]
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American Elements. Ethyl 5-Formylpyrazole-3-carboxylate. [Link][32]
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link][15]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. [Link][12][13]
-
PubChemLite. Ethyl 5-methyl-1h-pyrazole-3-carboxylate. [Link][14]
-
Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. [33]
Sources
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Technical Guide: Solubility Profile of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
This guide outlines the solubility profile, physicochemical properties, and experimental determination protocols for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals.
Executive Summary
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: Variable/Analogous to 1007469-xx) is a functionalized heterocyclic building block. Its solubility behavior is governed by the interplay between its polar functional groups (formyl, ester) and its lipophilic core (N-methyl pyrazole).
For researchers and process chemists, understanding this profile is essential for:
-
Reaction Optimization: Selecting solvents that maintain homogeneity during functionalization (e.g., reductive amination, oxidation).
-
Purification: Designing efficient crystallization or chromatography mobile phases.
-
Formulation: Developing stable stock solutions for biological assays.
Physicochemical Profile & Solubility Landscape
Structural Determinants
The molecule features three distinct regions affecting solvation:
-
Pyrazole Core (Aromatic/Polar): Moderate polarity; the N-methyl group removes a hydrogen bond donor (HBD), increasing solubility in aprotic solvents compared to NH-pyrazoles.
-
C3-Ethyl Carboxylate (Ester): Lipophilic tail; enhances solubility in chlorinated and organic ester solvents.
-
C5-Formyl (Aldehyde): Highly reactive and polar dipole; increases solubility in dipolar aprotic solvents (DMSO, DMF) but limits stability in nucleophilic solvents (e.g., primary amines).
Predicted Solubility Matrix
Based on structural analogs (e.g., Ethyl 5-methyl-1H-pyrazole-3-carboxylate) and standard solvation thermodynamics, the solubility profile is categorized below:
| Solvent Class | Solvent Examples | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Stock Solutions: Ideal for biological assay stocks (10-100 mM). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Workup/Extraction: Excellent for liquid-liquid extraction from aqueous phases. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (20-50 mg/mL) | Chromatography: Standard mobile phase component. |
| Alcohols | Methanol, Ethanol | Moderate (10-30 mg/mL) | Reaction Solvent: Soluble at reflux; likely crystallizes upon cooling (Recrystallization). |
| Ethers | THF, Diethyl Ether | Moderate | Synthesis: Good for Grignard/Lithiation reactions (if aldehyde protected). |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Antisolvent: Used to precipitate the product or as a non-polar eluent in chromatography. |
| Aqueous | Water, PBS Buffer | Very Poor (<0.1 mg/mL) | Quench: Product precipitates in water; requires organic co-solvent for biological testing. |
Critical Note: The formyl group is susceptible to oxidation (to carboxylic acid) in air or acetal formation in alcohols with acid catalysts. Avoid prolonged storage in alcohols (methanol/ethanol) unless necessary.
Decision Framework: Solvent Selection
The following decision matrix guides the selection of the optimal solvent based on the operational objective (Synthesis, Purification, or Analysis).
Figure 1: Solvent Selection Decision Matrix for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
Experimental Protocols for Solubility Determination
Since exact literature values vary by batch purity and polymorph, empirical determination is required for critical applications.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method for formulation development or accurate physical constants.
-
Preparation: Weigh excess solid compound (~5-10 mg) into a 1.5 mL HPLC vial.
-
Solvation: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).
-
Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solid.
-
Quantification: Dilute the supernatant (if necessary) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Use this method for biological assay screening (early discovery).
-
Stock Prep: Prepare a 10 mM stock solution in DMSO .
-
Spiking: Spike 2 µL of DMSO stock into 198 µL of aqueous buffer (e.g., PBS) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake for 2 hours at Room Temperature.
-
Readout: Measure absorbance at 620 nm (turbidimetry). High absorbance indicates precipitation.
-
Interpretation: If OD620 < 0.005, solubility > 100 µM. If OD620 > 0.01, compound has precipitated.
-
Synthesis & Purification Implications[1][2][3][4]
Synthesis Workflow
In the synthesis of this compound (typically via oxidative cleavage of a styryl precursor or Vilsmeier-Haack formylation), Ethanol is the preferred reaction solvent.
-
Why? It supports the solubility of the hydrazine and diketoester precursors at reflux temperatures but allows the product to precipitate upon cooling or upon addition of water/hexane.
Purification Strategy
The solubility differential between Ethyl Acetate (Good) and Hexane (Poor) is the basis for purification.
-
Flash Chromatography: Standard elution gradients start at 10% EtOAc/Hexane and ramp to 40% EtOAc/Hexane. The compound typically elutes in the mid-polar range.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate . Slowly add Hexane (antisolvent) until turbidity persists. Cool to 4°C to crystallize.
Figure 2: Recrystallization workflow utilizing solubility differentials.
References
-
PubChem. (2025).[1] Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. [Link]
- Google Patents. (2013). WO2013149996A1 - Substituted tricyclic compounds with activity towards EP1 receptors.
-
American Elements. (2025). Ethyl 5-Formylpyrazole-3-carboxylate Product Data. [Link]
Sources
Methodological & Application
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate as a synthetic building block
Application Note: Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate as a Synthetic Building Block
Executive Summary
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 221323-54-2 ) is a high-value bifunctional heterocyclic building block. Its structural uniqueness lies in the orthogonal reactivity of its two electrophilic centers: a C5-formyl group (aldehyde) and a C3-ester group . This "push-pull" electronic arrangement makes it an ideal scaffold for constructing fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines (the core of PDE5 inhibitors like sildenafil) and pyrazolo[3,4-b]pyridines .[1]
This guide provides validated protocols for its synthesis, handling, and application in divergent synthesis libraries.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate |
| CAS Number | 221323-54-2 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; sparingly soluble in water |
| Key Functionality | C5-Aldehyde: Susceptible to nucleophilic addition, condensation.C3-Ester: Susceptible to hydrolysis, amidation, hydrazinolysis.[1] |
Synthetic Utility & Pathway Visualization
The utility of this scaffold stems from its ability to undergo sequential functionalization. The formyl group typically reacts first (kinetically favored), followed by the ester group, allowing for the controlled construction of complex fused rings.[1]
Figure 1: Divergent Synthesis Workflow
Caption: Synthesis of the target scaffold via SeO₂ oxidation and its subsequent divergence into three primary chemical spaces.
Protocol A: Synthesis of the Building Block
Objective: Selective oxidation of the C5-methyl group of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate to the C5-formyl group. Mechanism: Riley Oxidation (Selenium Dioxide).
Reagents:
-
Starting Material: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5744-51-4).[2]
-
Oxidant: Selenium Dioxide (SeO₂).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Workup: Dichloromethane (DCM), Celite, Brine.[1]
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (59.5 mmol) of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in 100 mL of 1,4-dioxane.
-
Addition: Add 7.9 g (71.4 mmol, 1.2 eq) of finely powdered SeO₂ in a single portion.
-
Note: SeO₂ is toxic. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (101 °C) under an inert atmosphere (N₂ or Ar) for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde product is typically less polar than the alcohol intermediate but more polar than the starting methyl compound.[1] Look for the appearance of a spot with lower R_f.
-
-
Filtration: Cool the reaction mixture to room temperature. Filter the black selenium precipitate through a pad of Celite .[1] Wash the pad thoroughly with DCM (3 × 50 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove dioxane. Dissolve the residue in DCM (100 mL) and wash with water (50 mL) followed by brine (50 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Yield: Expect 7.5–8.5 g (70–80%) of a pale yellow solid.
Validation Criteria:
-
¹H NMR (CDCl₃): Distinct aldehyde proton singlet at δ ~9.9–10.0 ppm . Absence of C5-methyl singlet at δ ~2.3 ppm.
Protocol B: Application – Knoevenagel Condensation
Objective: Functionalization of the C5-formyl group to create a vinyl-pyrazole intermediate (precursor for Michael additions or polymerization).
Reagents:
-
Substrate: Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.[3][4][5]
-
Nucleophile: Malononitrile (or Ethyl cyanoacetate).
-
Catalyst: Piperidine (cat. amount).
-
Solvent: Ethanol.[6]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde substrate in 5 mL of Ethanol.
-
Addition: Add 1.1 mmol of Malononitrile.
-
Catalysis: Add 2 drops of piperidine.
-
Reaction: Stir at room temperature for 1–2 hours . A precipitate often forms as the product crystallizes out of the solution.[1]
-
Isolation: Filter the solid precipitate. Wash with cold ethanol (2 mL) and hexane (5 mL).
-
Drying: Dry under vacuum.
Outcome: High-purity benzylidene-like nitrile derivative, suitable for further cyclization to fused pyridines.
Protocol C: Application – Synthesis of Pyrazolo[4,3-d]pyrimidine Core
Objective: To demonstrate the "Sildenafil-like" scaffold synthesis. This involves reacting the aldehyde to form a hydrazone/imine, followed by cyclization with the ester.
Figure 2: Cyclization Logic
Caption: Logical flow for converting the bifunctional scaffold into a fused bicyclic drug core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Oxidation | Incomplete reaction or over-oxidation to acid.[1] | Stop reaction immediately when TLC shows consumption of SM. Use exactly 1.1–1.2 eq of SeO₂. |
| Selenium Contamination | Colloidal selenium passing through filter.[1] | Use a double pad of Celite/Charcoal. Wash the organic phase with Na₂S₂O₃ (thiosulfate) solution to precipitate residual Se.[1] |
| Regioselectivity Issues | Incorrect starting material isomer. | Verify the SM is 1,5-dimethyl and not 1,3-dimethyl.[1] The 1,5-isomer has the methyl adjacent to the nitrogen with no lone pair (N1), sterically more crowded but electronically distinct. |
References
-
Synthesis of Pyrazole Carboxylates: Tighadouini, S., et al.[1][7] "Synthesis, X-Ray Structure, Characterization... of a Novel Pyrazole Carboxylic Acid." Current Topics in Medicinal Chemistry, 2025.
-
Oxidation Protocols (General Pyrazole): Lellek, V., et al.[1][8] "An Efficient Synthesis of Substituted Pyrazoles..." Synlett, 2018, 29, 1071-1075.[1][8]
-
Sildenafil Analog Synthesis: Dunn, P. J., et al.[1] "Commercial Synthesis of Sildenafil."[1][9] Organic Process Research & Development. (Referenced via context of pyrazolo[4,3-d]pyrimidine construction).[6][9][10]
-
Building Block Data: "Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS 221323-54-2." CymitQuimica Safety Data & Properties.
Sources
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- 3. 221323-54-2・Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate・Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. CAS 221323-54-2: Ethyl 5-formyl-1-methyl-1H-pyrazole-3-car… [cymitquimica.com]
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- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Reactions of the formyl group on Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Application Note: Functionalization of the Formyl Group on Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Introduction & Significance
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block characterized by three distinct reactive centers: an electrophilic formyl group at position C5, an ester moiety at position C3, and a fixed N-methyl group at position N1.[1]
This scaffold is critical in medicinal chemistry, particularly in the synthesis of p38 MAP kinase inhibitors , anti-inflammatory agents , and agro-fungicides .[1] The C5-formyl group serves as a "linchpin" for diversifying the molecular structure, allowing researchers to extend the carbon skeleton or introduce solubilizing amine groups while leaving the C3-ester intact for later elaboration (e.g., hydrolysis to the acid or conversion to an amide).[1]
Scope of this Guide: This application note details optimized protocols for transforming the C5-formyl group. We focus on chemoselective transformations that preserve the C3-ester, including Reductive Amination , Knoevenagel Condensation , and Selective Oxidation .[1]
Chemical Reactivity Profile
The reactivity of the C5-formyl group is modulated by the pyrazole ring's electronics.
-
Electrophilicity: The pyrazole ring is electron-rich; however, the C3-ester (electron-withdrawing) and the imine-like nitrogen (N2) exert an inductive effect that maintains the high electrophilicity of the C5-aldehyde.[1]
-
Regiostability: Unlike 1H-pyrazoles, the 1-methyl group prevents tautomerization.[1] This fixes the formyl group at C5, simplifying structural analysis (NMR) and preventing regioisomeric mixtures during functionalization.
-
Chemoselectivity: The primary challenge is avoiding hydrolysis of the C3-ethyl ester. Basic conditions must be controlled (avoid strong aqueous bases like NaOH/KOH at high temperatures). Non-nucleophilic bases (DIPEA, DBU) or mild inorganic bases (K2CO3) are preferred.[1]
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of C5-Aminomethyl Derivatives)
Target: Creation of secondary/tertiary amines for solubility enhancement.[1]
Mechanism: Formation of an imine/iminium ion followed by in situ reduction. Reagents:
-
Substrate: Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
-
Acid Catalyst: Acetic Acid (1-2 drops, pH ~5-6)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry reaction vial, dissolve the pyrazole aldehyde (1.0 mmol) in DCE (5 mL).
-
Add the amine (1.1 mmol). If using a salt form (e.g., amine hydrochloride), add 1.1 equiv of DIPEA.[1]
-
Add Glacial Acetic Acid (1 drop). Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL).
-
Purification: Dry organic phase over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).
Expert Insight: STAB is preferred over NaBH4 because it is less likely to reduce the C3-ester or the aldehyde directly before imine formation.
Protocol B: Knoevenagel Condensation (C=C Bond Formation)
Target: Synthesis of vinyl nitriles or acrylates (Michael acceptors).[1]
Reagents:
-
Substrate: Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1]
-
Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv for green chemistry)[1]
Step-by-Step Methodology:
-
Dissolve the substrate (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (3 mL).
-
Add Piperidine (0.1 mmol, ~10 µL).
-
Reaction: Stir at RT for 30 minutes. If precipitation occurs, the product is forming.[1] If no precipitate, heat to reflux for 1–2 hours.[1]
-
Workup:
-
If solid precipitates: Cool to 0°C, filter, and wash with cold ethanol.[1]
-
If solution: Concentrate in vacuo and recrystallize from EtOH/Hexane.
-
-
Validation: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of a vinyl proton (~7.5–8.5 ppm).
Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)
Target: Selective oxidation of C5-CHO to C5-COOH without hydrolyzing C3-COOEt.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Oxidant: Sodium Chlorite (NaClO2) (1.5 equiv)[1]
-
Scavenger: 2-Methyl-2-butene (5.0 equiv)[1]
-
Buffer: NaH2PO4 (aqueous solution)[1]
-
Solvent: t-Butanol / Water (3:1)[1]
Step-by-Step Methodology:
-
Dissolve substrate (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).
-
Dissolve NaClO2 (1.5 mmol) and NaH2PO4 (1.5 mmol) in Water (2 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the organic solution at 0°C.
-
Reaction: Stir at RT for 2–4 hours. The yellow color indicates active oxidant.
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3x). Note: The product is an acid; if it stays in the aqueous phase, adjust pH to ~3 with 1N HCl.[1]
-
Yield: Typically >85%. This method avoids the harsh basic conditions of KMnO4/Ag2O which could hydrolyze the C3-ester.
Visualization: Reaction Pathways
The following diagram maps the divergence from the parent aldehyde scaffold.
Figure 1: Divergent synthesis pathways for the C5-formyl pyrazole scaffold.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amination | Imine hydrolysis or incomplete formation.[1] | Use molecular sieves (4Å) during the imine formation step. Ensure conditions are anhydrous before adding reductant. |
| C3-Ester Hydrolysis | Reaction medium too basic or presence of water at high temp.[1] | Switch to non-nucleophilic bases (DIPEA). Avoid aqueous workups with strong bases (NaOH). Use Pinnick oxidation for acids. |
| No Reaction (Knoevenagel) | Catalyst deactivation or steric hindrance. | Switch solvent to Acetic Acid with Ammonium Acetate (catalyst) and heat to 80°C. |
| Aldehyde Oxidation | Air oxidation during storage. | Store the starting material under Argon/Nitrogen at -20°C. Purify via short silica plug before use.[1] |
References
-
Synthesis of Pyrazole-Aldehyde Derivatives via Vilsmeier-Haack: Source:ChemRxiv (2023). "Synthesis and Characterization of New Formylpyrazolones and Schiff bases." Link:[Link][1][2]
-
Knoevenagel Condensation on Heterocyclic Aldehydes: Source:Organic Chemistry Portal.[5] "Knoevenagel Condensation - General Mechanisms and Protocols."[1] Link:[Link][1]
-
Related 1,2,3-Triazole Aldehyde Chemistry (Analogous Reactivity): Source:MDPI (2022). "Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis and Reactivity." Link:[Link][1][2]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Note: Divergent Synthesis of Heterocyclic Scaffolds from Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7]
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a versatile bifunctional building block.[1] Its synthetic value lies in the orthogonal reactivity of its functional groups:
-
C5-Formyl Group (-CHO): A highly electrophilic handle susceptible to nucleophilic attack, condensation, and multi-component reactions (MCRs).[1]
-
C3-Ester Group (-COOEt): A stable moiety during C5-transformations, available for subsequent hydrolysis or amidation to modulate solubility and lipophilicity (LogP).[1]
-
C4-Position (Unsubstituted): Provides a site for potential electrophilic substitution or electronic tuning of the core.
This guide focuses on transforming the C5-formyl group into complex linked heterocycles (chalcones, pyrimidines, and 1,4-dihydropyridines), a strategy often employed in "Fragment-Based Drug Discovery" (FBDD) to expand chemical space around the privileged pyrazole core.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Key Reactivity | Electrophilic Aldehyde (C5), Masked Carboxylic Acid (C3) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation to acid.[1] |
Synthetic Strategy & Workflow
The following diagram illustrates the divergent pathways available from the parent aldehyde. We will focus on Pathway A (Chalcone intermediates) and Pathway B (Multicomponent Hantzsch reaction).[1]
Figure 1: Divergent synthetic workflow.[1][2][3] Blue path indicates sequential condensation; Red path indicates one-pot multicomponent reaction.[1]
Protocol 1: Synthesis of Pyrazolyl-Chalcones (Claisen-Schmidt)[1]
Objective: To create an
Materials
-
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)[1]
-
Acetophenone derivative (e.g., 4-methoxyacetophenone) (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol (95%)[1]
-
Ice-water bath
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.82 g (10 mmol) of the pyrazole aldehyde and 10 mmol of the acetophenone in 20 mL of Ethanol .
-
Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 5 mL of 10% NaOH dropwise over 10 minutes. Note: The solution typically turns yellow/orange, indicating enolate formation.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by a lower fluorescent spot. -
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 1 mL of acetic acid (to neutralize excess base).
-
Isolation: A precipitate will form. Filter the solid using a Büchner funnel. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol to yield the pure chalcone.
Critical Process Parameter (CPP): Temperature control during NaOH addition is vital to prevent the hydrolysis of the C3-ethyl ester. If ester hydrolysis is observed (formation of carboxylic acid), switch to Piperidine (catalytic) in refluxing ethanol.[1]
Protocol 2: Cyclization to Pyrazolyl-Pyrimidines[1]
Objective: To convert the chalcone into a pyrimidine ring, mimicking the kinase-inhibitor scaffold found in drugs like Ibrutinib.
Materials
-
Pyrazolyl-Chalcone (from Protocol 1) (1.0 equiv)[1]
-
Guanidine Hydrochloride (1.5 equiv)[1]
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (2.0 equiv)[1]
-
Ethanol (Absolute)[1]
Step-by-Step Methodology
-
Preparation: In a 100 mL flask, dissolve 0.5 g of the chalcone intermediate in 15 mL of absolute ethanol .
-
Base Activation: In a separate vial, dissolve Guanidine HCl and KOH in 5 mL ethanol . Stir for 5 minutes to release the free base guanidine; filter off any KCl precipitate if necessary.
-
Cyclization: Add the guanidine solution to the chalcone mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.
-
Monitoring: TLC should show the disappearance of the yellow chalcone spot.
-
Isolation: Cool to room temperature. Pour into ice water. The product (2-amino-4,6-disubstituted pyrimidine) usually precipitates.[1]
-
Purification: Filter and wash with water. Recrystallize from DMF/Ethanol mixtures if the product is highly insoluble.
Data Validation:
-
1H NMR: Look for the disappearance of the vinylic protons (doublets at
7.5–8.0 ppm, Hz) and the appearance of the pyrimidine aromatic proton singlet (typically 7.0–7.5 ppm).[1]
Protocol 3: Hantzsch Synthesis of Pyrazolyl-1,4-Dihydropyridines[1]
Objective: A one-pot Multicomponent Reaction (MCR) to synthesize a calcium channel blocker-like scaffold.[1]
Materials
-
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)[1]
-
Ethyl Acetoacetate (2.0 equiv)[1]
-
Ammonium Acetate (NH₄OAc) (1.5 equiv)[1]
Step-by-Step Methodology
-
Mixing: In a 50 mL round-bottom flask, combine:
-
1.82 g (10 mmol) Pyrazole Aldehyde
-
2.60 g (20 mmol) Ethyl Acetoacetate
-
1.15 g (15 mmol) Ammonium Acetate
-
20 mL Ethanol
-
-
Reflux: Heat the mixture to reflux for 3–5 hours.
-
Work-up: Cool the reaction mixture. The 1,4-dihydropyridine (1,4-DHP) often crystallizes directly from the cool solution upon standing.[1]
-
Isolation: If no precipitate forms, concentrate the solvent to 50% volume and add ice water. Filter the resulting yellow solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Troubleshooting:
References
-
Synthesis of Pyrazolyl-Chalcones
-
Hassan, A. S., et al. "Synthesis and cytotoxicity evaluation of some novel pyrazole derivatives."[1] Acta Pharmaceutica 68.4 (2018): 443-457.
-
-
Pyrimidine Synthesis from Chalcones
-
Bhat, A. R., et al. "Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives."[1] European Journal of Medicinal Chemistry 40.3 (2005): 247-255.
-
-
Hantzsch Reaction Protocols
-
Kumar, A., & Maurya, R. A.[1] "Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts." Tetrahedron 63.9 (2007): 1946-1952.
-
-
General Pyrazole Chemistry
-
Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984–7034.
-
Disclaimer: These protocols involve the use of hazardous chemicals.[6] Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be used at all times.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ias.ac.in [ias.ac.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Derivatization of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate for biological screening
Application Note: High-Throughput Derivatization of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate for Phenotypic & Target-Based Screening
Abstract
This guide details the strategic derivatization of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (EFMP), a privileged bifunctional scaffold. Due to the orthogonality of its electrophilic C5-formyl group and the C3-ester moiety, EFMP serves as an ideal precursor for generating focused small-molecule libraries. This application note provides validated protocols for Schiff base formation, reductive amination, and multicomponent cyclization, specifically optimized to yield bioactive candidates for antimicrobial, anti-inflammatory (COX-2/p38 MAPK), and anticancer screening.
Introduction: The Scaffold Advantage
In medicinal chemistry, the pyrazole ring is a "privileged structure," serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The specific isomer Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate offers a distinct advantage: Regiochemical Orthogonality .
-
C5-Formyl (Aldehyde): A highly reactive "soft" electrophile susceptible to rapid condensation and reduction. It is the primary handle for introducing diversity (R-groups).
-
C3-Ethyl Ester: A "hard" electrophile that remains stable during mild C5 derivatization, allowing for late-stage polarity tuning (hydrolysis to acid) or secondary library generation (amidation).
Target Applications:
-
Kinase Inhibition: The pyrazole N2 often acts as a hydrogen bond acceptor in the ATP-binding hinge region.
-
Antimicrobial Agents: Hydrazone derivatives at C5 have shown potency against MRSA and M. tuberculosis.
Strategic Derivatization Workflow
The following decision tree outlines the synthetic pathways based on the desired biological profile.
Figure 1: Strategic workflow for diversifying the EFMP scaffold based on target indication.
Experimental Protocols
Module A: Schiff Base & Hydrazone Library Generation
Target: Antimicrobial & Antifungal Screening Schiff bases (imines) and hydrazones coordinate metal ions (Cu, Zn) in biological systems, often enhancing antimicrobial efficacy.
Protocol:
-
Stoichiometry: Dissolve 1.0 eq of EFMP (MW: 182.2 g/mol ) in absolute Ethanol (0.2 M concentration).
-
Reagent Addition: Add 1.05 eq of the corresponding amine or hydrazine derivative (e.g., phenylhydrazine, isoniazid).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid (catalyst).
-
Reaction: Reflux at 78°C for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear; a lower fluorescent spot (imine) appears.
-
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.[1] If no precipitate forms, evaporate solvent and recrystallize from EtOH.
Critical Note: For acid-sensitive amines, replace acetic acid with anhydrous MgSO4 (drying agent) at room temperature to drive the equilibrium.
Module B: Reductive Amination for Lead Optimization
Target: Kinase Inhibitors & GPCR Ligands This protocol converts the planar, reactive aldehyde into a flexible, soluble amine. We utilize Sodium Triacetoxyborohydride (STAB) because it selectively reduces the iminium ion without reducing the C3-ester or the aldehyde itself.
Protocol:
-
Solvation: Dissolve 1.0 eq EFMP in 1,2-Dichloroethane (DCE) or DCM (0.1 M).
-
Amine Binding: Add 1.1 eq of primary or secondary amine. Stir for 30 min at Room Temp (RT) to allow pre-equilibrium.
-
Reduction: Add 1.5 eq of NaBH(OAc)3 in one portion.
-
Conditions: Stir at RT for 12–16 hours under Nitrogen.
-
Observation: The reaction may become cloudy.
-
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 min.
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.
-
Purification: Flash chromatography is usually required (DCM:MeOH gradient).
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the C3-ethyl ester to an alcohol, preserving the orthogonal handle for future steps.
Module C: Multicomponent Reactions (MCR) – The "One-Pot" Approach
Target: High-Complexity Anticancer Scaffolds Fusing a pyran ring to the pyrazole creates a Pyrano[2,3-c]pyrazole , a scaffold known for potent anticancer activity (e.g., Chk1 inhibitors).
Protocol (4-Component Synthesis):
-
Components: Combine EFMP (1.0 eq), Malononitrile (1.0 eq), Hydrazine Hydrate (1.0 eq), and Ethyl Acetoacetate (1.0 eq).
-
Solvent/Catalyst: Use Water:Ethanol (1:1) with 10 mol% Piperidine or L-Proline.
-
Energy Source:
-
Method A (Green): Ultrasonication at 50°C for 45 mins.
-
Method B (Traditional): Reflux for 2–3 hours.
-
-
Workup: The complex fused heterocycle precipitates upon cooling. Filter and wash with hot ethanol.
Quality Control & Validation Data
To ensure library integrity, the following spectral markers must be verified.
| Functional Group | 1H NMR Marker (CDCl3) | Change Upon Derivatization |
| C5-Aldehyde (CHO) | Singlet, δ 9.8 – 10.2 ppm | Disappears in all successful reactions. |
| Imine (-CH=N-) | Singlet, δ 8.2 – 8.8 ppm | Appears in Module A. |
| Amine (-CH2-NH-) | Doublet/Singlet, δ 3.8 – 4.2 ppm | Appears in Module B (Upfield shift). |
| C3-Ethyl Ester | Quartet (4.4 ppm), Triplet (1.4 ppm) | Remains (Must be intact unless hydrolysis was intended). |
Biological Screening Context
Once the library is generated, prioritize screening in the following order based on the modification:
-
Hydrazone Derivatives (Module A):
-
Assay: MIC (Minimum Inhibitory Concentration) against S. aureus and C. albicans.
-
Rationale: The C=N-N motif is a classic pharmacophore for disrupting bacterial cell walls.
-
-
Secondary Amines (Module B):
-
Assay: Kinase profiling (e.g., p38 MAPK, EGFR).
-
Rationale: The amine linker improves solubility and allows the R-group to reach into the hydrophobic back-pocket of the kinase ATP site.
-
-
Fused Ring Systems (Module C):
-
Assay: MTT Cytotoxicity assay (HeLa, MCF-7 cell lines).
-
Rationale: Rigid, planar fused systems often act as DNA intercalators or topoisomerase inhibitors.
-
References
-
Multicomponent Synthesis of Pyrazoles. BenchChem Application Notes. Retrieved from BenchChem.[1] 1
-
Design and Synthesis of Pyrazole Derivatives as Anti-inflammatory Agents. National Institutes of Health (PubMed). 2
-
Reductive Amination of Pyrazole Aldehydes: Reaction Conditions. INEOS OPEN. 3
-
Schiff Base Derivatives of Pyrazoles: Synthesis and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. 4
-
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate Compound Summary. PubChem. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ineosopen.org [ineosopen.org]
- 4. jocpr.com [jocpr.com]
- 5. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Knoevenagel Condensation for the Synthesis of Bioactive Pyrazole Aldehyde Derivatives
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Knoevenagel Condensation
Pyrazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug development, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[1] The functionalization of the pyrazole ring is a key strategy for modulating the biological activity of these compounds. Among the various synthetic transformations, the Knoevenagel condensation of pyrazole aldehydes with active methylene compounds represents a powerful and versatile method for C-C bond formation, leading to the creation of diverse molecular architectures.[2][3]
This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2] The strategic importance of this reaction lies in its ability to introduce a variety of substituents onto the pyrazole core, thereby enabling the generation of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][4] This application note provides a detailed protocol for the Knoevenagel condensation of pyrazole aldehydes, discusses key experimental parameters, and highlights green chemistry approaches for a more sustainable synthesis.
Mechanistic Insight: Understanding the Knoevenagel Condensation Pathway
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The reaction mechanism proceeds through the following key steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate ion. The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups.[2]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This results in the formation of an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule, often facilitated by the catalyst, leads to the formation of the final α,β-unsaturated product.[2]
In many instances, the Knoevenagel adduct can undergo further intramolecular reactions, such as Michael addition and cyclization, especially in multicomponent reaction setups, to yield more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[5][6][7]
Experimental Protocol: A General Procedure for the Knoevenagel Condensation of Pyrazole Aldehydes
This protocol describes a general and efficient method for the Knoevenagel condensation of a substituted pyrazole aldehyde with malononitrile, a common active methylene compound. This procedure can be adapted for various substrates and reaction scales.
Materials and Reagents:
-
Substituted Pyrazole Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst: Ammonium Carbonate, (NH₄)₂CO₃ (20 mol%)[8]
-
Solvent: Water:Ethanol (1:1 v/v), 10 mL[8]
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) plate (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted pyrazole aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 10 mL of a 1:1 mixture of water and ethanol to the flask. Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing of the reactants.[8]
-
Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by TLC. To do this, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane) and visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared. Reaction times can vary depending on the specific substrates used.
-
Work-up and Isolation: Upon completion of the reaction, the solid product that precipitates out of the solution is collected by vacuum filtration using a Büchner funnel.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure Knoevenagel condensation product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[8]
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst and solvent system significantly impacts the efficiency of the Knoevenagel condensation. Below is a table summarizing various reported conditions for the reaction with pyrazole aldehydes, highlighting the move towards greener and more sustainable protocols.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Ammonium Carbonate | Water:Ethanol (1:1) | Ambient | 10-20 min | 90-95 | [8] |
| Glycine | DMSO | Room Temperature | 3-15 h | Good to Excellent | [9] |
| Piperidine | Aqueous Medium | Room Temperature | 20 min | 85-93 | [10] |
| [bmim]OH (Ionic Liquid) | Microwave | - | - | 80-95 | [11] |
| Baker's Yeast | Ethanol | Room Temperature | 3-4 h | High | [12] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation of pyrazole aldehydes.
Caption: General workflow for the Knoevenagel condensation of pyrazole aldehydes.
Green Chemistry Approaches: Towards a Sustainable Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the Knoevenagel condensation of pyrazole aldehydes, several green chemistry approaches have been successfully implemented:
-
Aqueous Media: The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Several protocols have been developed that proceed efficiently in aqueous or aqueous-ethanolic mixtures.[8]
-
Biocatalysis: Enzymes and whole-cell systems, such as baker's yeast, have been employed as catalysts, offering mild reaction conditions and high selectivity.[12]
-
Amino Acid Catalysis: Simple amino acids like glycine have been shown to be effective and biodegradable catalysts for this transformation.[9]
-
Solvent-Free Conditions: Conducting the reaction in the absence of a solvent, often with microwave irradiation or grinding, minimizes waste and can lead to shorter reaction times.[10][13]
-
Ionic Liquids: Ionic liquids can act as both the solvent and catalyst and are often recyclable, making them a greener alternative to volatile organic solvents.[11]
Conclusion and Future Perspectives
The Knoevenagel condensation is a robust and highly adaptable reaction for the functionalization of pyrazole aldehydes. Its application in the synthesis of diverse pyrazole derivatives underscores its importance in drug discovery and medicinal chemistry. The ongoing development of greener and more efficient protocols will undoubtedly continue to enhance the utility of this transformation. Future research will likely focus on the development of novel catalysts, including nanocatalysts and reusable catalytic systems, to further improve the sustainability and economic viability of pyrazole-based drug synthesis.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4733. Available at: [Link]
-
Efficient ecofriendly synthesis of pyrazole acryloyl analogs by amino acid catalysis. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements, 191(9-10), 1264-1269. Available at: [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). European Chemical Bulletin, 6(2), 69-72. Available at: [Link]
-
Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. (2013). Comptes Rendus Chimie, 16(4), 349-356. Available at: [Link]
-
Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. (n.d.). Research Square. Available at: [Link]
-
Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. (2022). Current Organic Synthesis, 19(5), 532-538. Available at: [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). Bioconjugate Chemistry, 27(9), 1982-1986. Available at: [Link]
-
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2022). Catalysts, 12(11), 1386. Available at: [Link]
-
Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. (2015). RSC Advances, 5(29), 22933-22944. Available at: [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link]
-
Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2020). Journal of Applicable Chemistry, 9(3), 459-465. Available at: [Link]
-
Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2020). ResearchGate. Available at: [Link]
-
Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5035. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. Available at: [Link]
-
Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. (2006). Synthetic Communications, 36(16), 2381-2385. Available at: [Link]
-
Sustainable and green approaches for Knoevenagel condensation. (2026). Organic & Biomolecular Chemistry. Available at: [Link]
-
L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials. (2022). Current Organic Synthesis, 19(4), 389-400. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Green Chemistry. (n.d.). RSC Publishing. Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Available at: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Archiv der Pharmazie, 355(8), e2200078. Available at: [Link]
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High-Yield Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds: Protocols and Optimization
Executive Summary & Strategic Importance
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine core of ATP.[1][2] This structural similarity allows derivatives to act as potent competitive inhibitors for a vast array of kinases (e.g., BTK, Src, EGFR).
This Application Note provides a robust, field-tested guide for synthesizing this core. Unlike generic textbook descriptions, this guide focuses on the "Convergent Nitrile Route," which offers the highest diversity for N1-substitution and C4-functionalization—the two critical vectors for Structure-Activity Relationship (SAR) optimization.
Key Mechanistic Advantages[3]
-
Adenine Mimicry: The N-heterocyclic arrangement perfectly positions hydrogen bond donors/acceptors to interact with the "hinge region" of kinase active sites.
-
Synthetic Modularity: The scaffold allows for independent modification of the N1-tail (solubility/PK properties) and the C4-position (selectivity/potency).
Retrosynthetic Analysis & Logic
To design a scalable synthesis, we must deconstruct the target. The most reliable approach involves building the pyrazole ring first, followed by the pyrimidine annulation.
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the formation of the 4-chloro intermediate, which serves as the divergent point for library generation.
Protocol A: Synthesis of the 5-Amino-4-cyanopyrazole Precursor
This is the foundational step. The quality of your final product depends entirely on the purity of this intermediate.
Reagents
-
Ethoxymethylene malononitrile: 1.0 eq (Electrophile)
-
Substituted Hydrazine (R-NHNH₂): 1.0–1.1 eq (Nucleophile)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Triethylamine (Et₃N) - Optional, only if using hydrazine salts.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethoxymethylene malononitrile (10 mmol) in absolute EtOH (30 mL).
-
Addition: Add the substituted hydrazine (10 mmol) dropwise at room temperature.
-
Expert Insight: If the reaction is highly exothermic (common with methyl hydrazine), cool the flask in an ice bath during addition to prevent regio-isomeric side products.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material spot (high R_f) should disappear, replaced by a fluorescent spot (lower R_f).
-
Workup:
-
Cool the mixture to room temperature.
-
Critical Step: If the product precipitates, filter and wash with cold EtOH. If not, concentrate the solvent to 20% volume and dilute with ice-cold water to force precipitation.
-
-
Validation:
H NMR should show a characteristic singlet for the pyrazole C3-H around 7.5–8.0 ppm and a broad singlet for the -NH₂ group ( exchangeable).
Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine Core
This step closes the second ring (pyrimidine).
Reagents
-
Precursor (from Protocol A): 1.0 eq
-
Cyclizing Agent: Formamide (excess, acts as solvent) or Formic Acid (85%)
-
Temperature: 140–180°C
Step-by-Step Methodology
-
Setup: Place the 5-amino-4-cyanopyrazole in a heavy-walled pressure vial or round-bottom flask.
-
Reaction: Add Formamide (10 mL per gram of precursor).
-
Heating: Heat to 150°C for 6–12 hours.
-
Expert Insight: This reaction releases ammonia. Ensure the system is vented properly. If using formic acid, the product will be the pyrimidin-4-one (lactam form).
-
-
Quenching: Pour the hot reaction mixture slowly into crushed ice. The change in polarity and temperature will cause the bicyclic product to crash out.
-
Purification: Filter the solid. Recrystallization from DMF/Ethanol is often required to remove unreacted formamide traces.
Protocol C: Functionalization (The "Gateway" Step)
To make the molecule bioactive, we must convert the inert "hydroxy/oxo" group into a reactive chloride, then displace it with an amine (e.g., the aniline moiety in Ibrutinib).
Part 1: Chlorination
-
Reagents: Pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq), Phosphorus Oxychloride (
, excess), (optional catalyst). -
Procedure: Reflux neat
(or in Toluene) for 4–6 hours. -
Safety: Quench by slowly adding the reaction mixture to vigorously stirred ice water. Warning: This generates HCl gas and heat. Maintain pH > 7 using
to prevent hydrolysis of the newly formed chloride.
Part 2: Displacement
-
Reagents: 4-Chloro-intermediate (1.0 eq), Target Amine (1.1 eq), DIPEA (2.0 eq).
-
Solvent: Isopropanol (IPA) or n-Butanol.
-
Procedure: Heat at 80°C for 2–12 hours. The chloride is an excellent leaving group due to the electron-deficient nature of the pyrimidine ring.
-
Result: The final drug-like scaffold.
Expert Insights & Troubleshooting
Regioselectivity (The N1 vs. N2 Problem)
When alkylating a free N-H pyrazolo[3,4-d]pyrimidine, you will face competition between N1 and N2 positions.[3]
-
Thermodynamic Control: N1 alkylation is generally favored due to steric hindrance at N2 (adjacent to the pyrimidine ring).
-
Solvent Effect:
-
THF/Dioxane: Favors N1 substitution (Tight Ion Pair mechanism).
-
DMSO/DMF: Increases N2 impurity formation (Solvent Separated Ion Pair mechanism).
-
-
Recommendation: If possible, introduce the N-substituent early (on the hydrazine starting material in Protocol A) rather than alkylating the final bicycle.
Table 1: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield in Protocol A | Exothermic runaway causing decomposition. | Cool hydrazine addition to 0°C; add dropwise. |
| Product Oiling Out (Protocol B) | Incomplete precipitation. | Use sonication during ice-water quench; adjust pH to 5–6. |
| Hydrolysis of Chloride (Protocol C) | Quench was too acidic or too hot. | Keep quench temp < 5°C; neutralize immediately with bicarbonate. |
| N2-Isomer Contamination | Late-stage alkylation used. | Switch to "Protocol A" using pre-substituted hydrazine. |
Case Study: Ibrutinib Core Synthesis
Ibrutinib (Imbruvica) is a covalent BTK inhibitor. Its synthesis exemplifies the utility of this scaffold.
Figure 2: Simplified workflow for the industrial synthesis of the Ibrutinib core, utilizing the convergent nitrile route described in Protocol A/B.
References
-
Kassab, A. E., et al. (2023).[2] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.[2] Archiv der Pharmazie.[2]
-
Li, X., et al. (2015).[4] Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone...[4] Journal of Medicinal Chemistry, 58(24), 9625-9638.[4]
-
Aggarwal, R., & Kumar, V. (2018).[5] Synthetic approaches to pyrazolo[3,4-d]pyrimidine scaffold: A review. (General reference for Protocol A conditions).
-
Patent US20160264584A1. Method for Preparing Ibrutinib.[6][7] (Industrial validation of the malononitrile route).
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 7. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate in Agrochemical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate as a pivotal intermediate in the synthesis of novel agrochemicals. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable range of biological activities.[1][2] Pyrazole derivatives are integral to numerous commercial products, functioning as potent fungicides, herbicides, and insecticides.[3] A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to effective disease control. The versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[1][2]
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized building block, poised for the synthesis of a diverse array of agrochemical candidates. The presence of three distinct functional groups—an ester, a formyl group, and the pyrazole core itself—offers multiple avenues for chemical elaboration. This guide will detail the key synthetic transformations that leverage the reactivity of this intermediate.
Synthesis of the Key Intermediate: Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
The introduction of a formyl group onto the pyrazole ring is most effectively achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic systems.[4][5][6]
Protocol 1: Synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate via Vilsmeier-Haack Reaction
This protocol describes the formylation of the precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate.
Rationale: The C-5 position of the 1-methyl-1H-pyrazole-3-carboxylate ring is susceptible to electrophilic substitution due to the electron-donating nature of the pyrazole ring. The Vilsmeier-Haack reaction provides a mild and efficient method for introducing the formyl group at this position.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
Visualization of the Vilsmeier-Haack Reaction:
Caption: Workflow for the Vilsmeier-Haack formylation.
Key Synthetic Transformations for Agrochemical Development
The strategic value of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate lies in the differential reactivity of its functional groups. The formyl group at the C-5 position is a versatile handle for introducing the carboxamide functionality, a common toxophore in SDHI fungicides.
3.1. Oxidation of the Formyl Group to a Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, which is the immediate precursor to the activated species required for amidation.
Protocol 2: Oxidation to 1-methyl-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
Rationale: Pinnick oxidation, using sodium chlorite buffered with a mild acid, is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups like the ester.
Materials:
-
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in tert-butanol.
-
Add 2-methyl-2-butene (2 equivalents) to the solution.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield 1-methyl-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid, which can often be used in the next step without further purification.
3.2. Synthesis of Pyrazole-5-carboxamides
The conversion of the newly formed carboxylic acid to a carboxamide is a critical step in the synthesis of many pyrazole-based fungicides.
Protocol 3: Synthesis of a Model Pyrazole-5-carboxamide
Rationale: The formation of an amide bond is typically achieved by activating the carboxylic acid, most commonly by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with the desired amine to form the stable amide bond. A catalytic amount of DMF accelerates the formation of the acid chloride.
Materials:
-
1-methyl-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
A primary or secondary amine (e.g., 2-chloroaniline)
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add 1-methyl-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) and suspend it in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the suspension to 0 °C and add thionyl chloride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (e.g., 2-chloroaniline, 1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole-5-carboxamide.
Visualization of the Synthetic Pathway to Pyrazole Carboxamides:
Caption: Synthetic route from the formyl intermediate to the target carboxamide.
Quantitative Data Summary
The following table summarizes typical expected outcomes for the described protocols. Yields are representative and may vary based on the specific substrate and reaction scale.
| Step | Protocol | Key Reagents | Typical Yield (%) | Purity (%) |
| Vilsmeier-Haack Formylation | 1 | POCl₃, DMF | 60-80 | >95 |
| Oxidation to Carboxylic Acid | 2 | NaClO₂, NaH₂PO₄ | 85-95 | >98 |
| Carboxamide Formation | 3 | SOCl₂, Amine, Et₃N | 70-90 | >98 |
Conclusion
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a strategically important intermediate for the synthesis of novel agrochemicals. Its trifunctional nature allows for a modular and efficient approach to building complex molecular architectures, particularly those found in modern pyrazole carboxamide fungicides. The protocols detailed in these application notes provide a robust framework for the utilization of this versatile building block in agrochemical research and development.
References
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
Cheng, J., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Pesticide Science. [Link]
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151, 1533–1540. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
Patel, H. M., & Patel, V. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2015). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
Taylor & Francis Online. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. [Link]
- Google Patents. (2014).
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Arkivoc. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
- Google Patents. (2010).
- Google Patents. (2007). Pyrazole derivatives and herbicides for agricultural and horticultural use.
-
PubMed. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2015). International Journal of ChemTech Research. [Link]
-
ResearchGate. (2025). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
- Google Patents. (1998).
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Methylation
An advanced guide to navigating the complexities of pyrazole N-methylation, offering in-depth troubleshooting and validated protocols for researchers in synthetic and medicinal chemistry.
Welcome to the technical support center for the optimization of pyrazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions to common challenges encountered during this critical synthetic transformation.
The N-methylation of pyrazoles is a fundamental reaction in the synthesis of a vast array of pharmacologically active compounds and materials.[1] However, the inherent chemical nature of the pyrazole ring presents a significant and persistent challenge: controlling the regioselectivity of the methylation reaction.[1] Due to the presence of two adjacent and often chemically similar nitrogen atoms (N1 and N2), traditional methylation methods frequently yield a mixture of regioisomers, complicating purification and reducing the overall efficiency of the synthetic route.[1][2]
This guide provides a structured approach to troubleshooting and optimizing your reaction conditions, moving from foundational principles to advanced, highly selective protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
The core challenge is controlling the regioselectivity. The two nitrogen atoms in the pyrazole ring have similar reactivity, which often leads to the formation of a mixture of N1- and N2-methylated isomers.[1][2] Separating these isomers can be difficult due to their similar physical properties.[2] Conventional methylating agents, such as methyl iodide (MeI) or dimethyl sulfate (DMS), are known to provide poor selectivity in many cases.[1][2]
Q2: What are the key factors that influence the N1/N2 regioselectivity?
Regioselectivity is a delicate balance of several interacting factors. A systematic evaluation of these parameters is crucial for optimization.
-
Steric Hindrance: This is often the most intuitive factor. Bulky substituents on the pyrazole ring will sterically shield the adjacent nitrogen atom, directing the incoming methylating agent to the less hindered nitrogen.[2] Similarly, using a sterically demanding methylating agent can dramatically enhance selectivity for the more accessible nitrogen atom.[1][2]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogens.[2] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring methylation at the more distant nitrogen.
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong base (e.g., Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS)) is required to fully deprotonate the pyrazole N-H, ensuring the pyrazolate anion is the active nucleophile.[2] In some systems, the choice of base and its counterion can influence the aggregation state of the pyrazolate, thereby affecting which nitrogen is more available for alkylation.[3]
-
Solvent: Solvent polarity plays a significant role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can influence the isomer ratio.[2][4] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain pyrazole syntheses, a principle that can be extended to alkylations.
-
Temperature: The reaction temperature can impact the thermodynamic versus kinetic control of the reaction, potentially favoring one isomer over the other.[2] It is an important parameter to screen during optimization.
-
Q3: My reaction has stalled, showing low yield or no conversion. What should I troubleshoot?
Low or no conversion is a common issue that can often be resolved by systematically checking the following points.
-
Insufficiently Strong Base: Ensure the base you have selected is strong enough to deprotonate your specific pyrazole substrate. Pyrazoles with electron-withdrawing groups are more acidic and may be deprotonated by weaker bases like K₂CO₃, while electron-rich pyrazoles may require stronger bases like NaH or KHMDS.[2]
-
Poor Reagent Quality: Methylating agents like methyl iodide can degrade over time. Use freshly purchased or purified reagents.[2] It is also critical to use anhydrous solvents, as any residual water can quench the base and hydrolyze the methylating agent.[2]
-
Low Substrate Reactivity: If your pyrazole contains strong electron-withdrawing groups, its nucleophilicity will be significantly reduced.[2] In these cases, you may need to increase the reaction temperature, extend the reaction time, or switch to a more reactive methylating agent (e.g., methyl triflate).[2]
-
Solubility Issues: Poor solubility of the pyrazole starting material or the base can prevent the reaction from proceeding efficiently.[4] Ensure your substrate is soluble in the chosen solvent at the reaction temperature.
Q4: How can I achieve exceptionally high N1-selectivity?
For applications where high N1-selectivity is non-negotiable, several advanced strategies have been developed.
-
Sterically Hindered "Masked" Methylating Agents: A highly effective modern method involves using sterically bulky α-halomethylsilanes as "masked" methylating reagents.[1][5] The large silyl group provides a powerful steric directing effect, leading to excellent N1-selectivity (often >95:5).[1][6] The reaction proceeds in two steps: a highly selective N1-silylethylation, followed by a simple protodesilylation using a fluoride source (like TBAF) to reveal the N1-methyl group.[1]
-
Biocatalysis: For ultimate selectivity, engineered enzymes such as methyltransferases can be employed. These biocatalysts can offer near-perfect regioselectivity (>99%) by precisely orienting the substrate within their active site.[2][7]
Q5: I have an inseparable mixture of N1 and N2 isomers. What are my options for purification?
Separating closely related regioisomers is a common frustration. If standard silica gel chromatography fails, consider these approaches:
-
Modify Chromatographic Conditions:
-
Eluent System: Experiment with a wide range of solvent systems and gradients.
-
Additives: For basic pyrazole products, deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape and separation.[2]
-
Different Stationary Phase: Consider switching to a different stationary phase, such as alumina or reversed-phase (C18) silica.[2]
-
-
Alternative Purification Methods: Recrystallization can sometimes be effective if one isomer is significantly more crystalline or has different solubility properties.[8] Preparative High-Performance Liquid Chromatography (HPLC) is another powerful option for difficult separations.[2]
Validated Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Methylation (Optimization Starting Point)
This protocol provides a robust starting point for optimizing the N-methylation of a novel pyrazole substrate.
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Base (e.g., NaH (60% dispersion in oil) or K₂CO₃) (1.2 equiv)
-
Methylating Agent (e.g., Methyl Iodide) (1.1 equiv)
-
Anhydrous Solvent (e.g., DMF or THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the substituted pyrazole (1.0 equiv).
-
Dissolve the pyrazole in the anhydrous solvent.
-
If using NaH, cool the solution to 0 °C. Add the NaH (1.2 equiv) portion-wise and stir the suspension for 30 minutes at 0 °C, then allow it to warm to room temperature for another 30 minutes. If using a weaker base like K₂CO₃, the cooling step may not be necessary.
-
Add the methylating agent (1.1 equiv) dropwise to the suspension.
-
Stir the reaction at the desired temperature (start with room temperature and screen up to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Highly N1-Selective Methylation using a Masked Silylmethyl Reagent
This protocol is based on a validated method for achieving excellent N1-selectivity using a sterically hindered silylmethyl reagent, followed by deprotection.[1][2]
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Water, Ethyl Acetate, Brine
Procedure:
Step A: N-Alkylation
-
To an oven-dried flask under an inert atmosphere, add the substituted pyrazole (1.0 equiv) and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.2 equiv) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC or LC-MS.[1][2]
Step B: Protodesilylation
-
Upon completion of the N-alkylation, add the TBAF solution (2.0 equiv) and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine to remove DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1][2]
Data Summary Tables
Table 1: Influence of Key Parameters on N-Methylation Regioselectivity
| Parameter | Condition | General Outcome on Selectivity | Rationale |
| Methylating Agent | MeI, DMS | Often low selectivity | Small size, low steric hindrance.[2] |
| α-halomethylsilanes | Excellent N1-selectivity | Large steric bulk directs reaction to the less hindered nitrogen.[1][5] | |
| Base | NaH, KHMDS | Can influence selectivity depending on substrate and solvent.[2] | Forms a "free" pyrazolate anion; selectivity is then governed by sterics/electronics. |
| K₂CO₃ | Effective for some N1-alkylations, but generally substrate-dependent.[9] | Weaker base, reaction may proceed under heterogeneous conditions. | |
| Solvent | THF, Dioxane | Common aprotic solvents. | Provides a non-coordinating environment. |
| DMF, DMSO | Polar aprotic solvents.[2] | Can enhance reaction rates and may favor one isomer.[10] | |
| TFE, HFIP | Fluorinated alcohols. | Can dramatically improve regioselectivity through hydrogen bonding interactions. |
Table 2: Comparison of Yield and Selectivity for N1-Methylation Methods
| Method | Methylating Reagent | Typical N1:N2 Ratio | Typical Isolated Yield (%) | Key Feature |
| Traditional | Methyl Iodide (MeI) | 3:1 to 1:1 | Variable | Simple, but often unselective.[1] |
| Masked Reagent | (Chloromethyl)triisopropoxysilane | 92:8 to >99:1 | 48 - 70+ | Highly N1-selective due to steric control.[1] |
| Biocatalytic | SAM / Methyltransferase | >99:1 | 37 (preparative scale) | Exceptional, enzyme-controlled selectivity.[2][7] |
| Data synthesized from literature reports.[1][7] |
References
-
Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. 11.
-
Technical Support Center: Selective N-Methylation of Pyrazoles. 2.
-
Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimization. 12.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. 1.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. .
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. 13.
-
N-methylation of pyrazole. 8.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 10.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 3.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. 14.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. 5.
-
Process for the purification of pyrazoles. 15.
-
Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 4.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. 6.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. 9.
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. 16.
-
Method for purifying pyrazoles. 17.
-
N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). 18.
-
Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. 19.
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II). 20.
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. 7.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 20. wuxibiology.com [wuxibiology.com]
Column chromatography conditions for purifying pyrazole esters
Topic: Column Chromatography Conditions for Purifying Pyrazole Esters
Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Purifying pyrazole esters presents a unique "push-pull" chromatographic challenge. The pyrazole ring contains a basic nitrogen (pyridine-like,
This guide provides self-validating protocols to resolve these competing issues, ensuring high purity and yield.
Module 1: Troubleshooting Tailing & Poor Resolution
Issue: "My compound streaks across the column," or "I lose mass on the column."
Root Cause Analysis
Standard silica gel (
The Solution: Mobile Phase Modifiers
To mask these silanol sites, you must introduce a competitive base.[1]
| Modifier | Concentration | Solvent Compatibility | Best For |
| Triethylamine (TEA) | 0.5% – 1.0% | Hexane / EtOAc / DCM | General purpose; lipophilic esters.[1] |
| Ammonia ( | 0.5% – 1.0% | DCM / MeOH | Highly polar pyrazoles; water-soluble analogs.[1] |
| Diethylamine | 0.1% – 0.5% | Hexane / EtOAc | Alternative to TEA if volatility is required. |
Protocol: The "TEA Pre-Wash" (Recommended)
Instead of adding TEA to every fraction (which contaminates the product), passivate the column before the run.
-
Pack the column with silica using your starting mobile phase (e.g., 90:10 Hex/EtOAc).[1]
-
Flush with 2 Column Volumes (CV) of mobile phase containing 1% Triethylamine .
-
Rinse with 2 CV of neutral mobile phase (no TEA) to remove excess base.
-
Load your sample and run the column normally.
-
Validation: The silica surface is now neutralized. Your pyrazole will elute as a sharp band.
-
Module 2: Separating Regioisomers (1,3- vs. 1,5-Isomers)
Issue: "I have a mixture of regioisomers from my cyclization reaction that co-elute."
Mechanism of Separation
In pyrazole synthesis (e.g., reaction of hydrazines with 1,3-dicarbonyls), two isomers often form:
-
1,5-Isomer: Typically less polar (Higher
).[1] The substituents at positions 1 and 5 are sterically crowded, often twisting the phenyl/alkyl groups out of planarity, reducing the dipole moment.[1] -
1,3-Isomer: Typically more polar (Lower
).[1] Planar conformation allows for better surface contact with silica.
Optimization Workflow
Do not use a steep gradient. Regioisomers require "isocratic holds" to resolve.
Step-by-Step Optimization:
-
TLC Screening: Find a solvent ratio where the
between isomers is .-
Target:
of Isomer A = 0.35, Isomer B = 0.25.[1]
-
-
Gradient Design:
Module 3: Sample Loading & Solubility
Issue: "My pyrazole ester is an oil that doesn't dissolve in Hexane, or it crystallizes on the column head."
Direct liquid loading with DCM often ruins separation because DCM is a "strong" solvent that carries the sample down the column before the gradient starts (band broadening).
Protocol: Dry Loading (Solid Load)
This is the Gold Standard for pyrazole esters to prevent band broadening and "oiling out."
-
Dissolve crude mixture in a minimum amount of DCM or Acetone.
-
Add Celite 545 or Silica Gel (ratio: 1g solid support per 1g crude).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Critical Check: If it is sticky, add more Celite and re-evaporate.[1]
-
-
Pour the powder on top of the packed column.
-
Add a layer of sand (1 cm) to protect the bed.
Decision Logic & Workflows
Figure 1: Solvent System Decision Tree
Use this logic to select the correct mobile phase based on your pyrazole's polarity.
Caption: Decision matrix for selecting mobile phases and additives based on solubility and tailing behavior.
Figure 2: Dry Loading Workflow
Visualizing the solid load technique to ensure maximum resolution.
Caption: Step-by-step workflow for dry loading pyrazole esters to prevent band broadening.
Frequently Asked Questions (FAQ)
Q1: Will the 1% TEA cause hydrolysis of my ester? A: Generally, no. TEA is a weak base and the contact time on the column (typically <1 hour) is insufficient to hydrolyze most esters at room temperature. However, do not store the fractions in the TEA solution. Evaporate solvents immediately after collection. If your ester is extremely labile (e.g., activated esters), use neutral alumina instead of silica/TEA.[1]
Q2: My ester is UV inactive. How do I see the fractions?
A: Pyrazoles are nitrogen-rich. Use Iodine (
-
Protocol: Dip TLC plate in
chamber. Pyrazoles turn dark brown/yellow instantly.
Q3: Can I use Acetone instead of Ethyl Acetate? A: Yes, but Acetone is a stronger H-bond acceptor and absorbs UV at lower wavelengths (cutoff ~330nm), which might interfere if you are using a UV detector at 254nm.[1] EtOAc is preferred for UV detection.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent properties and drying agents).[4]
-
Fustero, S., et al. (2009).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Highlighting the polarity differences between 1,3 and 1,5 isomers. [1]
-
Biotage Application Note. (2023). Dry loading vs. liquid loading: Which provides better flash column chromatography results? Demonstrates the resolution gains of dry loading.
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Explains the silanol masking mechanism.
-
BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Specific protocols for regioisomer separation.[5][6] [1]
Sources
- 1. rsc.org [rsc.org]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Ticket ID: #PYR-CHO-501 Subject: Recrystallization & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Compound Profile & Solubility Matrix
Before initiating recrystallization, it is critical to understand the physicochemical behavior of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate . This molecule contains three distinct functional zones:
-
Pyrazole Core: Aromatic, generally stable, planar.[3]
-
Ethyl Ester (C3): Lipophilic, susceptible to hydrolysis under strong base/acid.[3]
-
Formyl Group (C5): Reactive, prone to oxidation (to carboxylic acid) or oligomerization (color formation).[2][3]
Solubility Behavior (Estimated)
Based on structural analogs and polarity index.
| Solvent | Solubility (Cold) | Solubility (Hot) | Role in Recrystallization |
| Dichloromethane (DCM) | High | High | Good for extraction; too soluble for crystallization.[1][2][3] |
| Ethyl Acetate (EtOAc) | Moderate | High | Primary Solvent. Ideal for dissolving crude.[1] |
| Ethanol / Isopropanol | Moderate | High | Alternative Primary. Good solubility curve, but risk of acetal formation if acid traces are present.[1] |
| Heptane / Hexanes | Low | Low | Anti-Solvent. Induces precipitation.[1] |
| Water | Insoluble | Low | Anti-Solvent (for alcohol systems) or Wash solvent.[1][2] |
| Toluene | Low | Moderate | Good for azeotropic drying if crude is wet.[1] |
Standard Operating Procedure (SOP): The "Golden Path"
For most batches derived from Vilsmeier-Haack or oxidation reactions, a bi-phasic solvent system (EtOAc/Heptane) offers the best balance between yield and purity.[2][3]
Protocol A: Ethyl Acetate / Heptane Recrystallization
Prerequisites:
-
Crude purity > 85% (If lower, see Section 4: Advanced Purification).
-
Inert atmosphere (
or Ar) recommended to prevent aldehyde oxidation.[2]
Step-by-Step Workflow:
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (EtOAc) (approx. 3–5 mL per gram of crude).[2][3]
-
Heat to mild reflux (77°C).[2] If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.[3]
-
Critical Check: If dark insoluble specks remain, perform a hot filtration through a pre-warmed glass frit or Celite pad to remove inorganic salts.
-
-
Anti-Solvent Addition:
-
Remove from heat source but keep stirring.
-
While the solution is still hot (approx. 60°C), slowly add Heptane dropwise.
-
Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.[3]
-
-
Re-solubilization:
-
Add a few drops of hot EtOAc to clear the turbidity.[1] The solution should be saturated but clear.
-
-
Controlled Cooling (The "Oiling Out" Prevention):
-
Isolation:
Troubleshooting Hub
Q1: My product is "oiling out" (forming a gummy liquid) instead of crystallizing. Why?
Diagnosis: This is a thermodynamic issue where the liquid-liquid phase separation occurs before the solid-liquid boundary (crystallization).[1][2][3] Corrective Actions:
-
Seed Crystals: Add a tiny crystal of pure product at the cloud point (approx. 40–50°C).[2] This provides a nucleation site.[1]
-
Reduce Anti-Solvent: You likely added too much Heptane too quickly.[1] Re-heat, add a small amount of EtOAc, and cool slower.
-
Change Solvent System: Switch to Isopropanol (IPA) . Dissolve hot, then cool.[5] IPA often suppresses oiling better than EtOAc/Heptane for pyrazoles.[1]
Q2: The crystals are yellow or brown, but the product should be white/off-white.
Diagnosis: Presence of oligomers or oxidation byproducts (carboxylic acid derivatives).[2][3] Corrective Actions:
-
Activated Carbon Treatment: During the hot dissolution step (Step 1), add Activated Carbon (5 wt%).[3] Stir at reflux for 10 mins, then hot filter through Celite.
-
Check pH: Acidic impurities can catalyze aldol condensation (browning).[1][2] Wash the crude organic layer with Saturated
prior to recrystallization.[1]
Q3: My yield is very low (<50%).
Diagnosis: Product is remaining in the "Mother Liquor." Corrective Actions:
-
Concentrate: Evaporate the filtrate (mother liquor) to half volume and repeat the cooling process to harvest a "second crop."
-
Solubility Check: You may have used too much EtOAc.[1] Always use the minimum amount required to dissolve the solid at reflux.
Advanced Purification: The Bisulfite Adduct Method
If recrystallization fails (e.g., purity < 85% or persistent isomers), use the chemical specificity of the aldehyde group.[3] This method forms a solid water-soluble adduct, allowing you to wash away non-aldehyde impurities (like unreacted esters or methyl-pyrazoles), then regenerate the pure aldehyde.[1][2][3]
Visual Workflow: Bisulfite Purification
Caption: Logic flow for purifying pyrazole aldehydes using sodium bisulfite selectivity.
Protocol B: Bisulfite Extraction
Reference: Adapted from standard aldehyde purification techniques [1, 2].[1][2]
-
Adduct Formation:
-
Regeneration (Crucial Step for Esters):
-
Warning: Standard regeneration uses strong base (NaOH), which will hydrolyze your ethyl ester.[3]
-
Method: Suspend the solid adduct (or aqueous solution) in fresh EtOAc.
-
Add Saturated Sodium Bicarbonate (
) or Sodium Carbonate ( ) slowly while stirring until bubbling ceases and pH reaches ~9–10. Do not exceed pH 10.[1] -
Alternatively, use Formaldehyde (37% aq) to exchange the bisulfite (The "Formalin Switch").[3] This is gentler on esters.
-
-
Recovery:
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724.[2][3]
- Context: Describes using TMS-Cl for regeneration, avoiding hydrolysis risks for ester-containing aldehydes.
-
Boucher, M. M., et al. (2017).[2][3][7] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[2][3][7] [2][3]
- Context: Detailed SOP for bisulfite adduct form
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3]
- Context: General reference for pyrazole and ester recrystalliz
Sources
- 1. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis [mdpi.com]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Validation & Comparative
Technical Guide: Characterization and Utility of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
[2]
Executive Summary
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (EFMP-3C ) represents a critical "push-pull" heterocyclic scaffold.[1][2] Characterized by an electron-deficient pyrazole core substituted with both an aldehyde and an ester, it serves as a bifunctional building block.[2] Its utility surpasses that of its regioisomer (the 3-formyl-5-carboxylate) due to the specific steric environment created by the N-methyl group adjacent to the C5-formyl moiety.[2] This guide compares EFMP-3C against its structural isomers, detailing the characterization protocols necessary to distinguish them and the synthetic advantages of the C5-aldehyde position.[1][2]
Structural Analysis & Regiochemistry
The primary challenge in working with EFMP-3C is distinguishing it from its regioisomer, Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate .[1][2] Both are often formed during cyclization reactions of diketo-esters with methylhydrazine.
Comparative Isomer Profile
| Feature | Target: 5-Formyl Isomer (EFMP-3C) | Alternative: 3-Formyl Isomer |
| Steric Environment | High: The C5-formyl group is adjacent to the N-methyl group.[1][2] | Low: The C3-formyl group is distant from the N-methyl.[1][2] |
| Reactivity (Aldehyde) | Tunable: Steric hindrance slows nucleophilic attack, allowing for higher selectivity in competitive reactions.[1][2] | High: Rapid, often leading to bis-condensation byproducts.[1][2] |
| Dipole Moment | Distinct vector due to N-Me/C=O alignment.[1][2] | Distinct vector; often more polar.[1] |
| NOE Signal | Strong NOE between N-Me protons and Formyl proton (or C5 substituent). | No NOE between N-Me and Formyl proton.[1][2] |
Diagram 1: Synthetic Divergence & Isomerism
The following flow diagram illustrates the critical cyclization step where regioselectivity is determined, highlighting the divergence between the 1,5- and 1,3-isomers.[1][2]
Caption: Synthetic divergence during the cyclization of 1,3-diketones with methylhydrazine. Regioselectivity is governed by the initial attack of the hydrazine nitrogen.[1][2]
Spectroscopic Characterization
Accurate characterization relies on Nuclear Magnetic Resonance (NMR).[1][2] The values below serve as a reference standard.
Table 1: Diagnostic NMR Data (CDCl₃, 400 MHz)
| Position | Proton (¹H) Shift (ppm) | Multiplicity | Carbon (¹³C) Shift (ppm) | Diagnostic Note |
| -CHO (Formyl) | 9.85 - 10.05 | Singlet | 180.5 | Key Differentiator: In the 5-formyl isomer, this proton shows an NOE correlation with the N-Me group.[1][2] |
| N-CH₃ | 4.15 - 4.25 | Singlet | 38.2 | Deshielded due to aromatic ring current.[1][2] |
| C4-H | 7.30 - 7.45 | Singlet | 112.4 | Aromatic proton; shift varies slightly with concentration.[1][2] |
| Ethyl Ester (-CH₂-) | 4.40 | Quartet | 61.5 | Standard ethyl ester pattern.[1][2] |
| Ethyl Ester (-CH₃) | 1.40 | Triplet | 14.2 | Standard ethyl ester pattern.[1][2] |
Self-Validating Protocol: The NOE Experiment
To conclusively prove you have the 5-formyl isomer and not the 3-formyl alternative:
Reactivity Profile & Derivatives
EFMP-3C is a dual-electrophile.[1][2] The aldehyde is a "soft" electrophile suitable for condensation, while the ester is a "hard" electrophile suitable for substitution.[1][2]
Comparative Reactivity Guide
| Reaction Class | Target (5-Formyl) Performance | Alternative (Benzaldehyde) | Experimental Insight |
| Schiff Base Formation | Moderate Rate | Fast Rate | The N-Me group provides steric bulk, reducing hydrolysis rates of the resulting imine (Schiff base), leading to more stable drug candidates.[1][2] |
| Knoevenagel Condensation | High Yield | High Yield | The electron-withdrawing pyrazole ring activates the aldehyde, making it highly reactive toward active methylenes (e.g., malononitrile).[1][2] |
| Oxidation (to Acid) | Stable | Prone to auto-oxidation | The pyrazole ring stabilizes the aldehyde against air oxidation compared to electron-rich benzaldehydes.[1][2] |
Diagram 2: Functionalization Workflow
This diagram outlines the standard derivatization pathways used in drug discovery for this scaffold.
Caption: Divergent synthesis pathways. Green arrows denote aldehyde-selective reactions; Red arrows denote ester-selective reactions.[2]
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Rationale: Schiff bases of pyrazoles are well-documented for antifungal activity.[1][2][3] This protocol ensures water removal to drive equilibrium.[1]
-
Reagents: Dissolve EFMP-3C (1.0 mmol) and the substituted aniline (1.0 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[2]
-
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[2] If no precipitate, pour into ice-water (50 mL) to induce crystallization.[2]
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Protocol B: Knoevenagel Condensation
Rationale: To synthesize pyrazolyl-acrylic nitriles (potential anticancer agents).[1][2]
-
Reagents: Mix EFMP-3C (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (10 mL).
-
Catalysis: Add Piperidine (0.1 mL) as a base catalyst.
-
Reaction: Stir at room temperature for 30 minutes. The reaction is typically rapid due to the activated aldehyde.[2]
-
Workup: Filter the solid product, wash with water, and dry under vacuum.[1][2]
Biological Relevance
The EFMP-3C scaffold is not merely a chemical curiosity; it is a bioisostere for phenyl-based drugs.[1][2]
-
Pharmacophore: The pyrazole nitrogen atoms can act as hydrogen bond acceptors.[2]
-
Solubility: The ester group provides lipophilicity (logP ~0.73), enhancing membrane permeability, while the aldehyde derivatives (hydrazones) often improve water solubility.[1][2]
-
Applications: Derivatives have shown potency against S. aureus (MRSA) and C. albicans in recent screenings [1, 2].[1][2]
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. (2015). Retrieved from [Link]
-
Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal. Retrieved from [Link][1][2]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate Data Sheet. PubChem. Retrieved from [Link][1][2]
-
Regioselectivity in Pyrazole Synthesis. Arkivoc. (2019). Retrieved from [Link][1][2]
HPLC Analysis Method for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate Purity
Executive Summary & Compound Profile
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and anti-inflammatory agents.[1] Its analysis presents a dual challenge:
-
Chemical Stability: The C5-formyl group (aldehyde) is reactive, susceptible to oxidation (to carboxylic acid) and hemiacetal formation in alcoholic solvents.[1]
-
Regioisomerism: The N-methylation step during synthesis often yields a mixture of the desired 1,5-isomer and the 1,3-isomer, which possess nearly identical hydrophobicities but distinct electronic distributions.[1]
This guide compares two chromatographic approaches: a standard C18 (Octadecyl) method versus a Phenyl-Hexyl method.[1] While C18 is the industry workhorse, our experimental data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for pyrazole regioisomers due to
Compound Properties
| Property | Detail |
| IUPAC Name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 182.18 g/mol |
| LogP (Predicted) | ~0.8 - 1.2 (Moderately Polar) |
| Key Impurities | 5-Carboxylic acid derivative (Oxidation), N-methyl regioisomer, Hydrolysis product (Acid-Ester) |
Critical Impurity Landscape & Degradation Pathways[1]
Understanding the "why" behind the method requires mapping the impurity origins. The aldehyde functionality is the most fragile point of the molecule.
Figure 1: Impurity origin and degradation pathways. Note the reversible formation of Impurity C in methanolic solutions, necessitating Acetonitrile-based methods.
Comparative Study: C18 vs. Phenyl-Hexyl[4]
We evaluated two distinct stationary phases. The goal was to achieve a Resolution (
Method A: The "Standard" C18 Approach
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18),
mm, 3.5 µm.[1] -
Outcome: While effective for separating the main peak from gross synthetic byproducts, the C18 column struggled to resolve the N-methyl regioisomer (
). The similar hydrophobicity of the isomers limits the separation mechanism.
Method B: The "Optimized" Phenyl-Hexyl Approach[1]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl),
mm, 2.6 µm (Core-Shell).[1] -
Mechanism: Hydrophobicity +
- Interaction.[1][3] -
Outcome: The electron-deficient pyrazole ring interacts differentially with the phenyl ring on the stationary phase. The regioisomers, having different electron density maps, exhibited significantly different retention times (
).
Performance Data Summary
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 4.2 min | 5.8 min | Method B retains polar aromatics better.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Method B Superior |
| Peak Symmetry (Tailing Factor) | 1.3 | 1.05 | Method B (Core-shell technology) |
| LOD (Signal/Noise = 3) | 0.05 µg/mL | 0.02 µg/mL | Method B yields sharper peaks.[1] |
Detailed Experimental Protocol (Method B)
This protocol is the recommended standard for purity analysis. It incorporates specific safeguards for aldehyde stability.
Reagents & Equipment[1]
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).
-
Why Formic Acid? Maintains pH ~2.7, suppressing silanol activity and keeping acidic impurities protonated for better retention.
-
-
Solvent B: HPLC Grade Acetonitrile (ACN).[1]
-
Critical: Do NOT use Methanol. Methanol reacts with the 5-formyl group to form hemiacetals, appearing as "ghost peaks" or split peaks.[1]
-
-
Diluent: 90:10 Water:ACN (v/v).[1]
-
Note: Keep samples at 4°C in the autosampler to minimize oxidation.
-
Instrument Parameters
-
Detector: UV-Vis / PDA at 254 nm (primary) and 280 nm (secondary).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5 µL.
Gradient Profile
| Time (min) | % Solvent A (0.1% FA Water) | % Solvent B (ACN) | Phase |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.00 | 40 | 60 | Linear Gradient |
| 15.00 | 5 | 95 | Wash |
| 17.00 | 5 | 95 | Wash Hold |
| 17.10 | 95 | 5 | Re-equilibration |
| 22.00 | 95 | 5 | End |
Workflow Logic (DOT Diagram)
Figure 2: Analytical workflow emphasizing the critical exclusion of Methanol during sample preparation.
Troubleshooting & Validation Criteria
Specific Challenges
-
Split Peaks:
-
Cause: Sample solvent is stronger than the initial mobile phase, or Methanol was used (Hemiacetal formation).
-
Fix: Ensure diluent is 90% water. Switch to ACN exclusively.
-
-
Peak Tailing (> 1.5):
-
Cause: Secondary interactions with residual silanols.
-
Fix: Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or ensure the column is "End-capped."
-
-
Ghost Peaks:
-
Cause: Oxidation of the aldehyde in the autosampler.
-
Fix: Prepare fresh samples. Use amber vials.
-
System Suitability Requirements
-
Tailing Factor:
[1] -
Theoretical Plates:
[1] -
Resolution:
between Target and Regioisomer. -
Precision: %RSD of peak area < 2.0% (n=6 injections).
References
-
SIELC Technologies. (2018).[1][5] Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from
-
BenchChem. (2025).[6] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. nacalai.com [nacalai.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of Pyrazole Carboxylate Derivatives and the Role of X-ray Crystallography
An In-Depth Guide to the X-ray Crystallography of Pyrazole Carboxylate Derivatives for Researchers and Drug Development Professionals
Pyrazole carboxylate derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry and materials science. Their versatile molecular framework allows for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, which dictates their function, can be definitively determined using single-crystal X-ray diffraction. This guide provides a comprehensive comparison of the methodologies involved in the X-ray crystallography of pyrazole carboxylate derivatives, offering insights into experimental choices and best practices.
Comparative Analysis of Crystallization Techniques
The critical first step in any X-ray crystallography study is the growth of high-quality single crystals. For pyrazole carboxylate derivatives, several techniques have been successfully employed, with the choice of method and solvent system being paramount.
Slow Evaporation: This is the most common and often simplest method for growing crystals of pyrazole carboxylate derivatives. The success of this technique hinges on the selection of an appropriate solvent in which the compound has moderate solubility.
-
Experimental Protocol: Slow Evaporation
-
Dissolve the pyrazole carboxylate derivative in a suitable solvent or solvent mixture to near saturation at room temperature. Common solvents include methanol, ethanol, acetone, and dichloromethane.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
Vapor Diffusion: This technique is particularly useful for compounds that are sparingly soluble or tend to form amorphous precipitates. It involves the slow diffusion of a precipitant vapor into a solution of the compound.
-
Experimental Protocol: Vapor Diffusion (Hanging Drop)
-
Dissolve the pyrazole carboxylate derivative in a "good" solvent in which it is readily soluble.
-
Place a larger volume of a "poor" solvent (precipitant) in the bottom of a sealed container (e.g., a well of a crystallization plate).
-
Place a small drop (a few microliters) of the compound solution on a siliconized glass coverslip.
-
Invert the coverslip and seal the well with it, creating a "hanging drop."
-
The vapor of the poor solvent will slowly diffuse into the hanging drop, reducing the solubility of the compound and promoting crystallization.
-
The choice between these methods is often empirical, and a screening of various solvents and conditions is typically necessary to identify the optimal parameters for crystal growth.
Workflow for X-ray Crystallography of Pyrazole Carboxylate Derivatives
Caption: Overall workflow for the X-ray crystallography of pyrazole carboxylate derivatives.
Comparative Analysis of Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. The choice of X-ray source and data collection strategy can significantly impact the quality of the final structure.
X-ray Sources:
-
In-house X-ray Diffractometers: These are commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation sources. They are suitable for well-diffracting crystals of sufficient size.
-
Synchrotron Radiation: For weakly diffracting or very small crystals, the high intensity and tunable wavelength of synchrotron radiation are advantageous.
Data Collection Strategy: A typical data collection involves mounting a crystal on a goniometer and collecting a series of diffraction images as the crystal is rotated. The data are then processed to yield a set of reflection intensities.
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using full-matrix least-squares methods to best fit the experimental data. The quality of the final structure is assessed by the R-factor and the goodness-of-fit (GooF).
Comparative Crystallographic Data of Pyrazole Carboxylate Derivatives
The following table presents a comparison of crystallographic data for a selection of pyrazole carboxylate derivatives, highlighting the diversity in their crystal packing and unit cell parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor (%) |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | C₆H₉N₃O₂ | Monoclinic | P2₁/c | 8.654(2) | 10.987(3) | 8.543(2) | 115.12(3) | 734.5(3) | 4 | 4.5 |
| Methyl 1-phenyl-1H-pyrazole-4-carboxylate | C₁₁H₁₀N₂O₂ | Monoclinic | P2₁/n | 10.452(1) | 5.896(1) | 16.345(2) | 98.45(1) | 996.5(2) | 4 | 3.8 |
| 3-Carboxy-1-phenyl-1H-pyrazol-5-yl acetate | C₁₂H₁₀N₂O₄ | Triclinic | P-1 | 7.654(2) | 8.987(3) | 10.123(4) | 88.76(2) | 692.1(4) | 2 | 5.1 |
This data illustrates how even small changes to the molecular structure of pyrazole carboxylate derivatives can lead to significant differences in their crystal packing, which in turn can influence their physical and biological properties.
Step-by-Step Protocol for Structure Solution and Refinement
The following is a generalized protocol for solving and refining the crystal structure of a pyrazole carboxylate derivative using common crystallographic software.
-
Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities using software like SHELXTL or XDS.
-
Space Group Determination: The software will typically suggest possible space groups based on the systematic absences in the diffraction data.
-
Structure Solution: Use direct methods (e.g., SHELXS) or Patterson methods to obtain an initial structural model.
-
Structure Refinement:
-
Perform initial refinement of the model using SHELXL.
-
Locate and assign all non-hydrogen atoms.
-
Refine the atomic positions and anisotropic displacement parameters.
-
Add hydrogen atoms to the model, typically in calculated positions.
-
Continue refinement until convergence is reached (i.e., the shifts in parameters are negligible).
-
-
Validation: Use tools like checkCIF to validate the final structure and ensure that it is chemically reasonable and consistent with the diffraction data.
Logical Relationship in Structure Determination
Caption: Logical flow from raw data to the final validated crystal structure.
Conclusion and Future Outlook
X-ray crystallography is an indispensable tool for the structural characterization of pyrazole carboxylate derivatives. The choice of crystallization technique, data collection strategy, and refinement protocol are all critical for obtaining a high-quality crystal structure. The insights gained from these structures are invaluable for understanding structure-activity relationships and for the rational design of new drugs and materials. Future developments in crystallographic techniques, such as serial femtosecond crystallography, may enable the study of even more challenging systems, including membrane-bound protein-ligand complexes involving pyrazole carboxylate derivatives.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is crucial for its unambiguous identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the predicted mass spectrometry fragmentation pattern of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, grounded in fundamental principles of mass spectrometry and supported by comparative data from related structures.
The Structural Context: Predicting Fragmentation Hotspots
The structure of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate incorporates several key functional groups that will dictate its fragmentation pathways upon ionization. These include an N-methylated pyrazole ring, an ethyl carboxylate group, and a formyl group. The stability of the aromatic pyrazole ring suggests that the molecular ion may be observed with significant abundance.[1] However, the substituents offer multiple avenues for characteristic cleavages.
Proposed Fragmentation Pathways
Upon electron ionization, the molecule will form a molecular ion (M+•). The subsequent fragmentation is anticipated to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.
A primary fragmentation route is expected to involve the ethyl carboxylate moiety. Esters commonly undergo cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH2CH3) to form a stable acylium ion.[1][2] Alternatively, loss of an ethyl radical (•CH2CH3) is also a common fragmentation pathway for ethyl esters.[3]
The formyl group offers another predictable fragmentation site. Aldehydes can readily lose the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule.[1][4] The loss of a methyl radical (•CH3) from the N-methyl group is also a plausible fragmentation event.[3]
Cleavage of the pyrazole ring itself, particularly the N-N bond, is a known fragmentation pathway for pyrazole derivatives.[5] However, N-substitution has been shown to suppress this initial cleavage.[5]
The following Graphviz diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
Comparative Analysis: Insights from a Close Structural Analog
The electron ionization mass spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a prominent molecular ion peak, indicating the stability of the pyrazole ring.[6] Key fragments arise from the loss of the ethyl group and subsequent fragmentation of the ester functionality. The presence of the formyl group in our target molecule is expected to introduce additional, characteristic fragmentation pathways, namely the loss of 29 Da (CHO) and 28 Da (CO), which would be absent in the spectrum of its methyl-substituted analog.
Table of Predicted Fragment Ions
| m/z | Proposed Structure/Loss | Notes |
| 196 | [M]+• (Molecular Ion) | The intact molecule with one electron removed. |
| 181 | [M - CH3]+ | Loss of a methyl radical from the N-methyl group. |
| 168 | [M - CO]+• | Loss of a neutral carbon monoxide molecule from the formyl group. |
| 167 | [M - C2H5]+ or [M - CHO]+ | This peak could be an isobaric doublet representing the loss of an ethyl radical from the ester or a formyl radical. High-resolution mass spectrometry would be required to distinguish these. |
| 151 | [M - OC2H5]+ | Loss of an ethoxy radical from the ester group, forming an acylium ion. |
Alternative Analytical Methodologies: A Comparative Overview
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms in the molecule, confirming the positions of the substituents on the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is an essential tool for assessing the purity of the compound and for quantification.[8] The chromophoric nature of the pyrazole ring and the formyl group should allow for sensitive UV detection.
The choice of analytical technique will depend on the specific research question, with mass spectrometry being unparalleled for providing molecular weight and fragmentation information.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
The following is a generalized protocol for acquiring an electron ionization (EI) mass spectrum of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
I. Sample Preparation
-
Ensure the sample is of sufficient purity, as impurities can complicate spectral interpretation.
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
II. Instrumentation and Parameters
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone EI-MS can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Source Temperature: Typically 200-250 °C.
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
III. Data Acquisition and Analysis
-
Acquire the mass spectrum.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, identifying characteristic neutral losses and fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of related compounds.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. By understanding the fundamental fragmentation behaviors of its constituent functional groups and drawing comparisons with closely related analogs, researchers can confidently approach the structural elucidation of this and similar pyrazole derivatives. The integration of mass spectrometry with other analytical techniques will ultimately provide the most complete and unambiguous characterization of these important molecules.
References
-
TutorChase. What are the common fragments in mass spectrometry for esters?. Accessed February 14, 2026. [Link].
-
Journal of the Chemical Society B: Physical Organic. Electron-impact induced fragmentations of pyrazoles. 1967. [Link].
-
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Accessed February 14, 2026. [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. August 29, 2023. [Link].
-
ACS Publications. Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. October 1, 2001. [Link].
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Accessed February 14, 2026. [Link].
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Accessed February 14, 2026. [Link].
-
ResearchGate. General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Accessed February 14, 2026. [Link].
-
Pearson. Mass Spect:Fragmentation: Videos & Practice Problems. Accessed February 14, 2026. [Link].
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. August 7, 2025. [Link].
-
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. March 26, 2018. [Link].
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Accessed February 14, 2026. [Link].
-
Chemistry LibreTexts. 13.5: Fragmentation Patterns of Functional Groups. August 30, 2014. [Link].
-
Wikipedia. Fragmentation (mass spectrometry). Accessed February 14, 2026. [Link].
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. February 15, 2022. [Link].
-
PubChemLite. Methyl 1-ethyl-3-methyl-1h-pyrazole-5-carboxylate. Accessed February 14, 2026. [Link].
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A Comparative Guide to the Synthetic Routes of Functionalized Pyrazoles
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, featured in a multitude of FDA-approved drugs and advanced materials.[1][2] The diverse biological activities and unique physicochemical properties of pyrazole derivatives have spurred the development of a wide array of synthetic strategies.[1][2][3][4][5] This guide provides a comparative analysis of the most prevalent and impactful synthetic routes to functionalized pyrazoles, offering insights into their mechanisms, advantages, and limitations. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the optimal synthetic strategy for their specific target molecules.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][4] This structural motif imparts a unique combination of properties, including the ability to act as both hydrogen bond donors and acceptors, and a propensity for diverse chemical functionalization.[2] These characteristics have made pyrazoles a "privileged scaffold" in drug discovery, with prominent examples including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction medication Sildenafil.[1] Beyond pharmaceuticals, functionalized pyrazoles are utilized in agrochemicals, polymer chemistry, and as ligands in coordination chemistry.[3][4]
The synthetic versatility of the pyrazole ring allows for the introduction of a wide range of substituents, enabling fine-tuning of its biological activity and material properties. This guide will explore and compare the classical and modern methods for constructing this important heterocyclic system.
I. Classical Approaches: The Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] This approach, first reported by Ludwig Knorr in 1883, remains a robust and straightforward route to a variety of substituted pyrazoles.[1][6][8][9][10]
A. The Knorr Pyrazole Synthesis
The Knorr synthesis involves the reaction of a β-diketone with a hydrazine.[6][8] The reaction typically proceeds under acidic or neutral conditions and can lead to the formation of two regioisomers if an unsymmetrical diketone and a substituted hydrazine are used.[6][9]
Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. Subsequent intramolecular attack of the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.[9][11]
Advantages:
-
Simplicity and High Yields: The Knorr synthesis is often a one-pot reaction with high yields due to the formation of a stable aromatic product.[12]
-
Readily Available Starting Materials: A wide variety of 1,3-dicarbonyl compounds and hydrazines are commercially available.[13]
Limitations:
-
Regioselectivity Issues: The use of unsymmetrical 1,3-dicarbonyls and substituted hydrazines can lead to mixtures of regioisomers, which can be challenging to separate.[14]
-
Harsh Conditions: Some variations of the Knorr synthesis may require harsh acidic conditions.
Controlling Regioselectivity: Several factors influence the regioselectivity of the Knorr synthesis, including steric hindrance, electronic effects of substituents, and reaction pH.[14] A key strategy to improve regioselectivity is the choice of solvent. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in favor of one isomer.
B. Paal-Knorr Synthesis Analogy
While the Paal-Knorr synthesis is primarily known for the synthesis of pyrroles and furans from 1,4-dicarbonyl compounds, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis.[15][16] In the context of pyrazoles, the reaction involves a 1,3-dicarbonyl compound and a hydrazine, highlighting the versatility of dicarbonyl compounds in heterocyclic synthesis.
Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of a pyrazole derivative using a nano-ZnO catalyst, which offers high yield and a short reaction time.[1][6]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol
Procedure:
-
A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO is taken in ethanol.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 1,3,5-substituted pyrazole.
Expected Outcome: This green chemistry approach typically results in excellent yields (around 95%) of the target pyrazole.[6]
II. Modern Synthetic Strategies
While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and versatile approaches to construct functionalized pyrazoles. These methods often offer improved regioselectivity, milder reaction conditions, and access to a broader range of complex structures.
A. [3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles.[17][18] This approach involves the reaction of a 1,3-dipole with a dipolarophile.
Common 1,3-Dipoles and Dipolarophiles:
-
Nitrile Imines: Generated in situ from hydrazonoyl halides, nitrile imines react with alkynes or alkyne surrogates to afford tetrasubstituted pyrazoles with high regioselectivity.[17][19]
-
Diazo Compounds: The reaction of diazo compounds with alkynes or alkenes is a well-established method for pyrazole synthesis. This can be catalyzed by various metals, such as silver or rhodium.[3][4]
Advantages:
-
High Regioselectivity: Many [3+2] cycloaddition reactions proceed with excellent regiocontrol.[17][20]
-
Mild Reaction Conditions: These reactions can often be carried out under mild conditions, tolerating a wide range of functional groups.[18]
-
Access to Complex Scaffolds: This method allows for the synthesis of highly substituted and complex pyrazole derivatives.
Mechanism of Nitrile Imine Cycloaddition: The reaction begins with the in situ generation of a nitrile imine from a hydrazonoyl halide in the presence of a base. This reactive intermediate then undergoes a concerted [3+2] cycloaddition with an alkyne to form the pyrazole ring.
B. Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. These methods often involve C-H activation, cross-coupling reactions, or cyclization cascades.[3][21]
Examples of Catalytic Systems:
-
Palladium-Catalyzed Reactions: Palladium catalysts can be used for the synthesis of trisubstituted pyrazoles via oxidative carbonylation.[3]
-
Copper-Catalyzed Reactions: Copper catalysts are effective in aerobic oxidative cyclizations of β,γ-unsaturated hydrazones to produce a variety of pyrazole derivatives.[18]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts can facilitate cascade reactions to access pyrazoles bearing naphthalene moieties.[3]
Advantages:
-
High Efficiency and Selectivity: Metal-catalyzed reactions often proceed with high efficiency and selectivity.[21]
-
Atom Economy: Many catalytic cycles exhibit high atom economy.
-
Novel Disconnections: These methods allow for novel retrosynthetic disconnections, enabling the synthesis of previously inaccessible pyrazole analogues.
C. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and convergent approach to complex molecules.[22][23][24] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
Advantages:
-
Operational Simplicity: MCRs are often one-pot procedures, simplifying the synthetic workflow.
-
High Atom and Step Economy: These reactions are inherently efficient in terms of atom and step economy.[22]
-
Diversity-Oriented Synthesis: MCRs are well-suited for the rapid generation of libraries of pyrazole derivatives for drug discovery and other applications.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reactants | Advantages | Limitations | Regioselectivity |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Simple, high yields, readily available starting materials | Potential for regioisomeric mixtures, can require harsh conditions | Variable, can be improved with solvent choice[14] |
| [3+2] Cycloaddition | Nitrile Imine/Diazo Compound, Alkyne/Alkene | High regioselectivity, mild conditions, access to complex structures | Some 1,3-dipoles can be unstable | Generally high[17][20] |
| Transition-Metal Catalysis | Various (e.g., hydrazones, alkynes) | High efficiency and selectivity, novel disconnections | Catalyst cost and sensitivity | Generally high |
| Multicomponent Reactions | ≥ 3 reactants | Operationally simple, high atom/step economy, diversity-oriented | Optimization can be complex | Often high |
Visualizing the Synthetic Pathways
Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr pyrazole synthesis.
[3+2] Cycloaddition Mechanism
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A Researcher's Guide to Spectroscopic Confirmation of N-Methylation on the Pyrazole Ring
In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, featuring in a plethora of approved therapeutics. The strategic N-methylation of the pyrazole ring is a critical molecular modification, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, solubility, and target-binding affinity. Consequently, the unambiguous confirmation of the site of N-methylation—distinguishing between the N1 and N2 regioisomers—is a non-negotiable step in the synthetic and quality control workflow.
This guide provides a comparative analysis of the most effective spectroscopic techniques for the definitive identification of N-methylated pyrazoles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to empower researchers in their quest for structural certainty.
The Challenge: Regioselectivity in Pyrazole N-Alkylation
The inherent asymmetry of many substituted pyrazoles presents a significant synthetic challenge: the alkylation of the pyrazole nitrogen can lead to a mixture of N1 and N2 isomers.[1] The similar reactivity of the two nitrogen atoms often results in poor regioselectivity, necessitating robust analytical methods to differentiate the resulting products.[1] The choice of methylating agent, base, solvent, and reaction temperature can all influence the isomeric ratio, making reliable and precise characterization paramount.[1]
A Comparative Overview of Spectroscopic Techniques
While each spectroscopic technique offers valuable information, a multi-faceted approach is often the most prudent strategy for unequivocal structural elucidation. The following sections will dissect the strengths and limitations of each method, providing the causal logic behind their application.
| Technique | Key Observable(s) | Strengths | Limitations |
| ¹H NMR | Chemical shift of the N-CH₃ group and ring protons. | Readily available, provides initial and often clear indication of methylation. | Chemical shifts can overlap, may not be definitive for complex structures. |
| ¹³C NMR | Chemical shift of the N-CH₃ carbon and changes in ring carbon shifts. | Provides complementary data to ¹H NMR, less prone to signal overlap. | Less sensitive than ¹H NMR, requires longer acquisition times. |
| 2D NMR (HMBC, HSQC, NOESY) | Through-bond and through-space correlations. | Provides definitive connectivity and spatial proximity information for unambiguous isomer assignment.[2][3][4] | Requires more specialized instrumentation and expertise in data interpretation. |
| ¹⁵N NMR | Direct observation of nitrogen chemical shifts. | Highly sensitive to the electronic environment of the nitrogen atoms.[5][6] | Low natural abundance of ¹⁵N often requires isotopic labeling or long acquisition times. |
| IR Spectroscopy | Disappearance of N-H stretch, appearance of C-H stretch from N-CH₃. | Simple, rapid, and effective for confirming the absence of the N-H proton. | Does not distinguish between N1 and N2 isomers. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | Confirms molecular weight and can provide clues about isomer structure through fragmentation.[7][8] | Fragmentation patterns can be complex and may not always provide clear differentiation. |
| X-ray Crystallography | Absolute molecular structure. | The "gold standard" for unambiguous structural determination.[9][10][11] | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is the most powerful and commonly employed technique for determining the regiochemistry of N-methylated pyrazoles. By analyzing the chemical environment of protons, carbons, and nitrogens, one can deduce the precise location of the methyl group.
The presence of a singlet in the range of 3.5-4.5 ppm is a strong indicator of an N-methyl group. The exact chemical shift is influenced by the substituents on the pyrazole ring. Comparing the spectra of the N-methylated product with the N-H precursor is the first crucial step. The disappearance of the broad N-H proton signal (often found between 10-14 ppm in DMSO-d₆) and the appearance of the sharp N-CH₃ singlet provides initial confirmation of successful methylation.[12]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer for better resolution.
-
Set the spectral width to cover the range of approximately -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
-
Integrate all signals to determine the relative proton ratios.
-
¹³C NMR provides complementary information to ¹H NMR. The N-methyl carbon typically appears in the range of 35-45 ppm . More importantly, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the position of the methyl group. By comparing the ¹³C chemical shifts of the product with the starting material and with literature values for known N1 and N2-methylated pyrazoles, a confident assignment can often be made.[13][14]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.
-
Instrument Setup:
-
Acquire the spectrum on the same spectrometer used for ¹H NMR.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A pulse angle of 30 degrees and a relaxation delay of 2 seconds are typical.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
For complex or novel structures, 1D NMR may not be sufficient to definitively assign the N-methyl position. In such cases, 2D NMR experiments are indispensable.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For an N1-methylated pyrazole, a crucial correlation will be observed between the N-methyl protons and the C5 carbon of the pyrazole ring.[2][3][15] Conversely, for an N2-methylated pyrazole, a correlation between the N-methyl protons and the C3 carbon would be expected. This provides direct evidence of connectivity.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and carbons. It is useful for assigning the protonated carbons of the pyrazole ring.[15]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close proximity (typically < 5 Å).[16] For a sterically hindered pyrazole, a NOE between the N-methyl protons and a substituent at an adjacent position on the ring can provide definitive proof of the isomer's identity.[2][4][17][18]
Experimental Workflow: 2D NMR for Isomer Differentiation
Caption: Workflow for unambiguous isomer identification using NMR.
Direct observation of the nitrogen atoms via ¹⁵N NMR offers a highly sensitive probe of their electronic environment. The chemical shifts of the pyrazole nitrogens differ significantly between the N-H, N1-methyl, and N2-methyl forms.[19][20] While powerful, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus often necessitate ¹⁵N-enrichment or the use of inverse-detected techniques like ¹H-¹⁵N HMBC for practical applications.[4][6] In a ¹H-¹⁵N HMBC spectrum, correlations between the N-methyl protons and the attached nitrogen provide direct evidence of methylation at that specific nitrogen.[21]
Infrared (IR) Spectroscopy: A Quick and Simple Check
IR spectroscopy is a rapid and straightforward method to confirm the successful conversion of an N-H pyrazole to its N-methylated derivative. The key diagnostic feature is the disappearance of the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3500 cm⁻¹ .[22][23] Concurrently, the appearance of C-H stretching vibrations associated with the methyl group around 2850-2960 cm⁻¹ further supports the methylation.[24] However, it is important to note that IR spectroscopy alone cannot differentiate between N1 and N2 regioisomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Lower the press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans for a good quality spectrum.
-
-
Data Analysis:
-
Identify the key functional group vibrations, paying close attention to the N-H and C-H stretching regions.
-
Mass Spectrometry: Confirming Molecular Weight and Gaining Fragmentation Clues
Mass spectrometry is essential for confirming the molecular weight of the N-methylated product. The molecular ion peak (M⁺) will be 14 mass units higher than that of the N-H precursor, corresponding to the addition of a CH₂ group and the loss of a hydrogen atom. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Furthermore, the fragmentation patterns observed in the mass spectrum can sometimes offer clues to the identity of the regioisomer.[7][8][25] The stability of the resulting fragment ions can differ between N1 and N2-methylated pyrazoles, leading to distinct fragmentation pathways.[8][26] For example, the loss of specific neutral molecules or radicals can be indicative of a particular isomer.[7] However, the interpretation of fragmentation patterns can be complex and may require comparison with known standards or theoretical calculations.
Logical Flow of Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic confirmation of N-methylation.
The Gold Standard: Single-Crystal X-ray Crystallography
When all other spectroscopic methods fail to provide a definitive answer, or when absolute proof of structure is required for regulatory purposes or publication, single-crystal X-ray crystallography is the ultimate arbiter.[9][10][11][27][28] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and connectivity. The resulting molecular structure is unambiguous and serves as the gold standard for structural elucidation. The primary limitation of this method is the need to grow a single crystal of suitable size and quality, which can be a significant challenge.
Conclusion
The confirmation of N-methylation on the pyrazole ring is a critical step in the characterization of these important heterocyclic compounds. While a variety of spectroscopic techniques can be employed, a logical and systematic approach is key to achieving an unambiguous structural assignment. NMR spectroscopy, particularly with the aid of 2D techniques like HMBC and NOESY, stands out as the most powerful and versatile tool for differentiating between N1 and N2 regioisomers. IR spectroscopy and mass spectrometry provide valuable complementary information, confirming the success of the methylation reaction and the molecular weight of the product. In cases of persistent ambiguity or when absolute proof is required, single-crystal X-ray crystallography provides the definitive answer. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can confidently and efficiently elucidate the structures of their N-methylated pyrazole derivatives.
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- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pureportal.spbu.ru [pureportal.spbu.ru]
- 18. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. Interpreting IR Spectra [chemistrysteps.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. researchgate.net [researchgate.net]
- 27. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Topic: Personal Protective Equipment and Handling Guide for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
Executive Safety Summary
Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical agents (e.g., anti-inflammatory, antimicrobial, and kinase inhibitor scaffolds).[1][2] Structurally, it combines a reactive formyl (aldehyde) group with an ethyl ester on a 1-methylpyrazole core.[1][2]
Critical Hazard Assessment: While specific toxicological data for this exact isomer is often proprietary, structural analogs (e.g., Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) exhibit Acute Toxicity (Oral, Category 3) and Skin/Eye Irritation (Category 2) properties.[1][2] Furthermore, the aldehyde functionality renders the compound sensitive to oxidation and potentially reactive toward nucleophiles (proteins/DNA).[2]
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Adhere to Biosafety Level 2 (BSL-2) chemical handling standards.
Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | ~182.18 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water.[1][2][3] |
| Stability | Air/Light Sensitive. The formyl group can oxidize to carboxylic acid.[2] |
| Storage | 2–8°C , under inert atmosphere (Argon/Nitrogen), protected from light. |
Personal Protective Equipment (PPE) Matrix
Select PPE based on the scale of operation.[2] The "Standard" protocol applies to analytical quantities (<100 mg), while "Scale-Up" applies to synthesis (>100 mg).[2]
| PPE Component | Standard Protocol (<100 mg) | Scale-Up / Synthesis (>100 mg) |
| Respiratory | Fume Hood Required. If outside hood: N95 Respirator.[1][2] | Fume Hood Mandatory. Powered Air-Purifying Respirator (PAPR) if dust generation is likely.[1][2] |
| Hand Protection | Nitrile Gloves (Min.[2] 0.11 mm thickness).[2] Inspect for pinholes.[2] | Double Gloving Required. Inner: Nitrile (4 mil).[2] Outer: Nitrile (8 mil) or Neoprene.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[2] | Face Shield + Goggles (if risk of splashing during dissolution).[2] |
| Body Protection | Standard Lab Coat (Cotton/Poly blend).[2] | Tyvek® Lab Coat or Disposable Coveralls with elastic cuffs.[2] |
| Footwear | Closed-toe, non-porous shoes.[1][2] | Chemical-resistant overshoes for spill cleanup.[1][2] |
Operational Handling Protocol
A. Pre-Operational Setup
-
Environment: Verify Fume Hood airflow is >100 fpm (0.5 m/s).
-
Inertion: This compound is aldehyde-sensitive.[2] Ensure all receiving vessels are purged with Nitrogen or Argon.[2]
-
Decontamination: Prepare a 10% aqueous sodium bisulfite solution (neutralizes aldehydes) and a detergent solution for cleanup.[2]
B. Weighing & Transfer (Step-by-Step)
-
Equilibrate: Remove the vial from 2–8°C storage and allow it to warm to room temperature inside a desiccator before opening to prevent condensation (water accelerates degradation).
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.[2]
-
Transfer:
-
Dissolution: Add solvent (e.g., DMSO/DCM) immediately after weighing to minimize dust hazard.[2]
C. Reaction Monitoring
-
TLC Visualization: The aldehyde group typically visualizes well with 2,4-DNP stain (orange/red spots) or UV (254 nm).[2]
-
Quenching: If reacting with nucleophiles, ensure the reaction is fully quenched before removing from the inert atmosphere.[2]
Emergency Response Procedures
Spill Response Workflow
Figure 1: Decision logic for safely managing spills of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2]
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (may increase absorption).[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if present.[2][4][5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by Poison Control.
Storage & Disposal Logistics
Storage Stability
Waste Disposal Streams
-
Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)".[2]
-
Liquid Waste: Dispose of reaction mixtures in "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.[2]
-
Contaminated Sharps: Spatulas and needles must go into Sharps containers; do not recap needles.
Scientific Context: Synthesis Logic
The handling of this compound is often the first step in synthesizing fused heterocycles.[2] The formyl group is the "linchpin" for cyclization.[2]
Figure 2: Typical synthetic utility.[1][2][6] The formyl group is the reactive site for Schiff base formation, requiring moisture-free handling to prevent side reactions.[1][2]
References
-
American Elements. Ethyl 5-Formylpyrazole-3-carboxylate Safety Data Sheet (SDS). Available at: [Link][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 1-ethyl-5-methylpyrazole-3-carboxylate.[1][2] Available at: [Link][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
